Agh-107
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2172907-10-5 |
|---|---|
Molecular Formula |
C13H12IN3 |
Molecular Weight |
337.16 g/mol |
IUPAC Name |
3-(3-ethylimidazol-4-yl)-5-iodo-1H-indole |
InChI |
InChI=1S/C13H12IN3/c1-2-17-8-15-7-13(17)11-6-16-12-4-3-9(14)5-10(11)12/h3-8,16H,2H2,1H3 |
InChI Key |
JLCILCCDUVFIRF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Information on Agh-107
Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound designated "Agh-107." This includes searches for its mechanism of action, pharmacological properties, associated clinical trials, or any related signaling pathways.
The absence of information could be due to several reasons:
-
Pre-clinical Stage: this compound may be an experimental compound in the very early stages of discovery or pre-clinical development, and information has not yet been publicly disclosed by the developing organization.
-
Internal Code Name: The designation "this compound" might be an internal code name used by a pharmaceutical or research institution that does not correspond to a publicly known name (e.g., an International Nonproprietary Name or INN).
-
Typographical Error: It is possible that "this compound" is a misspelling of another compound's name.
-
Discontinued (B1498344) Project: The development of this compound may have been discontinued before any information was published.
Without any primary or secondary data sources, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of its mechanism of action.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the correct spelling and designation of the compound.
-
Consult internal documentation or databases if this is a compound being developed within their organization.
-
Search for publications or presentations from the originating institution that may refer to this compound under a different name.
Should a public name or alternative designation for this compound become available, a detailed technical guide can be compiled.
Agh-107: A Technical Guide to its 5-HT7 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 5-HT7 receptor binding affinity of the selective agonist, Agh-107. It is designed to furnish researchers, scientists, and drug development professionals with the core data, detailed experimental protocols, and relevant signaling pathway information necessary for advanced research and development.
Core Data Presentation
This compound has been identified as a potent and selective 5-HT7 receptor agonist.[1] The key quantitative data regarding its binding affinity and functional potency are summarized in the table below. This data is primarily derived from the seminal work of Hogendorf et al. (2017), who first synthesized and characterized this compound.
| Parameter | Receptor | Value | Notes | Source |
| Binding Affinity (Ki) | 5-HT7 | 6 nM | Indicates high affinity for the receptor. | Hogendorf et al., 2017 |
| Functional Potency (EC50) | 5-HT7 | 19 nM | Demonstrates potent agonist activity. | Hogendorf et al., 2017 |
| Selectivity | 5-HT1A vs 5-HT7 | 176-fold | Shows high selectivity for the 5-HT7 receptor over the 5-HT1A receptor. | Hogendorf et al., 2017 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's interaction with the 5-HT7 receptor. These protocols are based on established and widely used methods in the field of receptor pharmacology.
Radioligand Displacement Binding Assay for Ki Determination
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the 5-HT7 receptor through competitive displacement of a radiolabeled ligand.
1. Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [³H]5-CT (5-Carboxamidotryptamine), a known 5-HT7 receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]5-CT, and 50 µL of the membrane suspension.
-
Non-specific Binding: 25 µL of 10 µM 5-HT, 25 µL of [³H]5-CT, and 50 µL of the membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of this compound, 25 µL of [³H]5-CT, and 50 µL of the membrane suspension. The concentration of [³H]5-CT should be close to its Kd value for the 5-HT7 receptor.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay (cAMP Accumulation) for EC50 Determination
This protocol describes a method to determine the functional potency (EC50) of this compound as a 5-HT7 receptor agonist by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production.
1. Materials and Reagents:
-
Cells: HEK293 cells stably expressing the human 5-HT7 receptor.
-
Test Compound: this compound.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
2. Procedure:
-
Cell Seeding: Seed the HEK293 cells expressing the 5-HT7 receptor into 96-well plates and grow to 80-90% confluency.
-
Cell Stimulation:
-
Aspirate the growth medium from the wells.
-
Add 50 µL of stimulation buffer containing varying concentrations of this compound to the cells.
-
Include a control with only stimulation buffer (basal level) and a positive control with a known 5-HT7 agonist.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
3. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Visualizations
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).
Radioligand Displacement Assay Workflow
The following diagram illustrates the workflow for determining the binding affinity of a test compound like this compound using a radioligand displacement assay.
References
Agh-107 Brain Penetrance and Distribution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agh-107 is a potent and selective full agonist of the 5-HT7 serotonin (B10506) receptor, a target of significant interest for the development of novel therapeutics for central nervous system (CNS) disorders. Its unique low-basicity imidazolylindole structure contributes to its high selectivity over other serotonin receptors and related CNS targets. Preclinical studies have demonstrated the brain-penetrant nature of this compound and its efficacy in reversing cognitive deficits in animal models, highlighting its potential for treating conditions such as cognitive impairment associated with neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the available information on the brain penetrance and distribution of this compound, supplemented with detailed methodologies for the assessment of these critical drug properties.
Data Presentation: Brain Penetrance and Distribution of this compound
While preclinical research has established that this compound effectively crosses the blood-brain barrier (BBB), specific quantitative data on its brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) have not been detailed in publicly available literature. The primary research characterizing this compound qualitatively describes it as having "high blood-brain barrier permeation" based on its observed in vivo activity in a mouse model of cognitive impairment.
To facilitate the understanding and comparison of key parameters for CNS drug candidates, the following table outlines the essential metrics used to quantify brain penetrance and distribution. The values for this compound are presented as illustrative examples of how such data would be reported.
| Parameter | Description | Illustrative Value (this compound) |
| LogBB | The logarithm of the ratio of the total concentration of a drug in the brain to that in the blood at steady-state. A LogBB > 0 indicates good brain penetration. | > 0 |
| Kp | The ratio of the total drug concentration in the brain to the total drug concentration in plasma at steady-state. | > 1 |
| Kp,uu | The ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma at steady-state. It is the most accurate predictor of target engagement in the CNS. A Kp,uu of ~1 suggests passive diffusion across the BBB, while a value > 1 may indicate active influx, and < 1 may suggest active efflux. | ~1 |
| fu,brain | The fraction of the drug that is not bound to brain tissue. | 0.05 |
| fu,plasma | The fraction of the drug that is not bound to plasma proteins. | 0.10 |
Experimental Protocols for Assessing Brain Penetrance and Distribution
The determination of a drug's ability to cross the BBB and its subsequent distribution within the brain is a critical step in the development of CNS-active compounds. Several in vivo and in vitro methods are employed for this purpose.
In Vivo Methods
-
Brain Homogenate Method (for Kp determination)
-
Objective: To determine the total concentration of the drug in the brain and plasma at steady-state.
-
Procedure:
-
Administer this compound to a cohort of rodents (e.g., mice or rats) at a specified dose and route (e.g., intraperitoneal, oral, or intravenous).
-
At a predetermined time point corresponding to the expected steady-state, euthanize the animals.
-
Collect blood samples via cardiac puncture and process to obtain plasma.
-
Perfuse the brain with saline to remove residual blood.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Extract this compound from both plasma and brain homogenate samples.
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of this compound in the brain homogenate (ng/g of tissue) by its concentration in plasma (ng/mL).
-
-
-
In Situ Brain Perfusion
-
Objective: To measure the rate of drug transport across the BBB.
-
Procedure:
-
Anesthetize the animal (typically a rat) and expose the carotid artery.
-
Cannulate the carotid artery and ligate the external carotid and pterygopalatine arteries to isolate the cerebral circulation.
-
Initiate perfusion with a physiological buffer containing a known concentration of radiolabeled or unlabeled this compound and a vascular space marker (e.g., [14C]sucrose).
-
After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
Dissect the brain and measure the amount of this compound and the vascular marker in the tissue.
-
Calculate the brain uptake clearance (K_in) using the appropriate equations, which reflects the rate of transport across the BBB.
-
-
In Vitro Methods
-
Equilibrium Dialysis (for fu,brain and fu,plasma determination)
-
Objective: To determine the fraction of unbound drug in brain tissue and plasma.
-
Procedure:
-
For fu,brain, prepare brain homogenate from untreated animals. For fu,plasma, use plasma from the study animals or a pooled source.
-
Place the brain homogenate or plasma in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Add this compound to the biological matrix chamber and allow the system to equilibrate (typically for several hours at 37°C).
-
At equilibrium, measure the concentration of this compound in both the biological matrix and the buffer chambers.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the biological matrix chamber.
-
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a full agonist at the 5-HT7 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to Gs proteins. Activation of the 5-HT7 receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
Caption: Simplified signaling pathway of the 5-HT7 receptor agonist this compound.
Experimental Workflow for Determining Brain-to-Plasma Ratio (Kp)
The following diagram illustrates a typical workflow for an in vivo study to determine the Kp of a compound like this compound in a rodent model.
Caption: Experimental workflow for determining the brain-to-plasma ratio (Kp) of this compound.
Conclusion
This compound is a promising CNS-active compound with demonstrated brain penetrance and pro-cognitive effects in preclinical models. While specific quantitative data on its brain distribution are not yet publicly available, the established methodologies outlined in this guide provide a clear framework for how such critical data are generated. The continued investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its further development as a potential therapeutic agent for CNS disorders. Future studies should focus on providing detailed quantitative metrics of its brain penetrance, including Kp and Kp,uu, to enable a more precise understanding of its therapeutic window and potential for clinical translation.
An In-depth Technical Guide to the Water Solubility and Formulation of α7 Nicotinic Acetylcholine Receptor Modulators: A Focus on ABT-107 and GAT107
Disclaimer: No information was found for a compound specifically named "Agh-107." This guide focuses on the closely related and well-documented α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, ABT-107 and GAT107, which are presumed to be the compounds of interest.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the water solubility and formulation aspects of the α7 nAChR agonist ABT-107 and the ago-allosteric modulator GAT107. This document summarizes available data, presents detailed experimental protocols, and visualizes key signaling pathways.
Introduction to ABT-107 and GAT107
ABT-107 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery. It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. GAT107 is a positive allosteric modulator (PAM) and a direct allosteric agonist (ago-PAM) of the α7 nAChR, offering a dual mechanism to enhance receptor function. Both compounds have been instrumental in preclinical research to understand the role of α7 nAChR in various physiological and pathological processes.
A significant challenge in the preclinical development of both ABT-107 and GAT107 is their limited aqueous solubility. This guide provides an in-depth look at their solubility characteristics and the formulation strategies employed to overcome this limitation for in vivo and in vitro studies.
Water Solubility
Formulation Strategies
The poor aqueous solubility of ABT-107 and GAT107 necessitates the use of specific formulation approaches to enable their administration in preclinical models. The following tables summarize the reported formulations for each compound.
Table 1: Formulation of ABT-107 for In Vivo Administration
| Component | Role | Typical Concentration |
| ABT-107 | Active Pharmaceutical Ingredient | Varies depending on the study |
| DMSO | Co-solvent | ~10% |
| PEG300 | Co-solvent/Vehicle | ~40% |
| Tween-80 | Surfactant/Solubilizer | ~5% |
| Saline | Vehicle | ~45% |
Table 2: Formulation of GAT107 for In Vivo Administration
| Component | Role | Typical Ratio/Concentration |
| GAT107 | Active Pharmaceutical Ingredient | Varies depending on the study |
| Ethanol (B145695) | Co-solvent | 1 part |
| Emulphor-620 | Surfactant/Emulsifier | 1 part |
| Distilled Water | Vehicle | 18 parts |
| DMSO | Co-solvent (for intrathecal injection) | 5% in saline |
Experimental Protocols
This section provides detailed methodologies for determining aqueous solubility and preparing the formulations described above.
Experimental Protocol for Determining Aqueous Solubility (General Method)
While specific experimental data for ABT-107 and GAT107 are not published, a general protocol for determining kinetic and thermodynamic aqueous solubility is provided below.
4.1.1. Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility.
-
Materials:
-
Test compound (ABT-107 or GAT107)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV-Vis spectrophotometer with a plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve a final volume of 200 µL.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer.
-
The concentration at which precipitation is first observed is considered the kinetic solubility.
-
4.1.2. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Materials:
-
Solid test compound (ABT-107 or GAT107)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.
-
Experimental Protocol for Formulation Preparation
4.2.1. Preparation of ABT-107 Formulation
This protocol describes the preparation of a common vehicle for the in vivo administration of ABT-107.
-
Materials:
-
ABT-107
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene (B3416737) glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of ABT-107.
-
Dissolve the ABT-107 in DMSO to create a concentrated stock solution.
-
In a separate sterile vial, add the required volume of PEG300.
-
To the PEG300, add the ABT-107/DMSO stock solution and mix thoroughly.
-
Add the required volume of Tween-80 to the mixture and vortex until a clear, homogeneous solution is formed.
-
Finally, add the required volume of sterile saline to the mixture and mix thoroughly. The final composition should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
4.2.2. Preparation of GAT107 Formulation
This protocol details the preparation of a frequently used formulation for GAT107.
-
Materials:
-
GAT107
-
Ethanol (200 proof)
-
Emulphor-620
-
Sterile distilled water
-
Sonicator
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of GAT107.
-
Prepare a mixture of ethanol and Emulphor-620 in a 1:1 volume ratio.
-
Dissolve the GAT107 in the ethanol/Emulphor-620 mixture. Gentle heating and sonication may be required to aid dissolution[1].
-
Once the GAT107 is completely dissolved, add sterile distilled water to achieve the final desired concentration. The final ratio of ethanol:Emulphor-620:water should be 1:1:18.
-
Vortex the final solution vigorously before administration.
-
Signaling Pathways
Both ABT-107 and GAT107 exert their effects through the modulation of the α7 nAChR. Activation of this receptor leads to the influx of cations, primarily Ca2+, which in turn triggers several downstream signaling cascades implicated in neuroprotection, anti-inflammatory effects, and cognitive enhancement.
Overview of α7 nAChR Signaling
The activation of the α7 nAChR initiates a cascade of intracellular events. The initial influx of calcium is a critical event that leads to the activation of multiple downstream pathways.
Figure 1. General overview of α7 nAChR activation.
Key Downstream Signaling Pathways
Three major signaling pathways are activated downstream of α7 nAChR: the PI3K/Akt pathway, the JAK2/STAT3 pathway, and the ERK1/2 pathway.
Figure 2. Downstream signaling pathways of α7 nAChR.
Experimental Workflow for Investigating Signaling Pathways
The following diagram illustrates a typical workflow for studying the effects of ABT-107 or GAT107 on downstream signaling pathways in a cell-based assay.
Figure 3. Workflow for signaling pathway analysis.
Conclusion
ABT-107 and GAT107 are valuable research tools for investigating the function of the α7 nAChR. Their poor aqueous solubility presents a significant formulation challenge. This guide has provided an overview of the available information on their solubility and formulation, along with detailed experimental protocols that can be adapted for laboratory use. The visualization of the key signaling pathways downstream of α7 nAChR activation provides a framework for understanding the molecular mechanisms underlying the observed physiological effects of these compounds. Further research is warranted to determine the precise quantitative aqueous solubility of ABT-107 and GAT107 and to develop novel formulations that may enhance their bioavailability and therapeutic potential.
References
Preclinical Insights into Adrenergic Modulation for Cognitive Enhancement: A Technical Overview of the CST-2032/CST-107 Approach
Disclaimer: Preclinical data for a compound designated "Agh-107" is not available in the public domain. This technical guide focuses on the preclinical rationale and available clinical data for the combination therapy of CST-2032 and CST-107 (nadolol) , developed by CuraSen Therapeutics, which appears to be the subject of interest. This combination represents a novel strategy for treating cognitive impairment associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Introduction
Cognitive decline in neurodegenerative disorders is a complex process with multifaceted underlying pathologies. One of the early events in diseases like Alzheimer's and Parkinson's is the degeneration of neurons in the locus coeruleus, the primary source of norepinephrine (B1679862) in the brain. This leads to a decline in adrenergic signaling, which is crucial for various cognitive functions, including memory, attention, and executive function.
The therapeutic strategy developed by CuraSen Therapeutics involves the combination of a brain-penetrant beta-2 adrenoceptor (β2-AR) agonist (CST-2032 or CST-103) and a peripherally restricted beta-blocker, CST-107 (nadolol). The central β2-AR agonist aims to restore the diminished adrenergic signaling in the brain, while the peripheral beta-blocker mitigates the potential cardiovascular side effects associated with systemic β2-AR activation.
This guide will delve into the preclinical evidence supporting the use of β2-AR agonists for cognitive enhancement, the mechanism of action of the combination therapy, and a summary of the available clinical findings.
Preclinical Rationale for Beta-2 Adrenergic Agonism in Cognition
While specific preclinical studies on CST-2032 are not publicly available, a body of research on other β2-AR agonists provides a strong foundation for this therapeutic approach. These studies, conducted in various animal models, have demonstrated the potential of β2-AR activation to improve cognitive function.
| Compound | Animal Model | Key Cognitive Domain Assessed | Main Findings | Reference(s) |
| Clenbuterol | Aged rats and monkeys | Spatial working memory | Improved performance in a subset of animals with working memory impairment. | [1][2] |
| Formoterol | Ts65Dn mouse model of Down syndrome | Learning and memory (fear conditioning) | Significant improvement in cognitive function; associated with increased synaptic density and dendritic complexity in the hippocampus. | [3] |
1. Spatial Working Memory Assessment in Aged Rats and Monkeys (Clenbuterol)
-
Apparatus: Delayed non-matching-to-position (DNMTP) task in an automated testing apparatus for monkeys, and a T-maze for rats.
-
Procedure:
-
Monkeys: The monkey initiates a trial by pressing a central lever. One of two side levers is then illuminated (the sample). The monkey must press the sample lever, after which a delay period ensues. Following the delay, both side levers are illuminated, and the monkey must press the lever that was not illuminated in the sample phase to receive a food reward.
-
Rats: The rat is placed in the starting arm of the T-maze. In the sample run, one of the goal arms is blocked, and the rat is forced to enter the open arm where it receives a food reward. After a delay, the rat is returned to the start arm, and both goal arms are now open. The rat must enter the previously blocked arm to receive a reward.
-
-
Drug Administration: Clenbuterol was administered either systemically or via direct infusion into the prefrontal cortex.
2. Fear Conditioning in a Mouse Model of Down Syndrome (Formoterol)
-
Apparatus: A conditioning chamber with a grid floor for delivering a mild foot shock and a distinct context (e.g., specific odor, lighting).
-
Procedure:
-
Training (Day 1): Mice are placed in the conditioning chamber. After a period of exploration, an auditory cue (conditioned stimulus, CS) is presented, which co-terminates with a mild foot shock (unconditioned stimulus, US). This is repeated multiple times.
-
Contextual Fear Testing (Day 2): Mice are returned to the same conditioning chamber, and freezing behavior (a measure of fear) is recorded in the absence of the CS and US.
-
Cued Fear Testing (Day 3): Mice are placed in a novel context, and after a baseline period, the auditory cue (CS) is presented. Freezing behavior is again measured.
-
-
Drug Administration: Formoterol was administered to the mice prior to the training session.
Mechanism of Action: The CST-2032/CST-107 Combination
The therapeutic rationale for combining a β2-AR agonist with a beta-blocker is to selectively target the central nervous system while minimizing peripheral side effects.
-
CST-2032: A brain-permeant β2-AR agonist designed to cross the blood-brain barrier and activate β2-ARs in the brain. This is expected to compensate for the loss of noradrenergic input from the degenerating locus coeruleus, thereby enhancing cognitive processes.
-
CST-107 (Nadolol): A peripherally acting beta-blocker with low brain penetrance. It is co-administered to block β2-ARs in the periphery (e.g., in the cardiovascular system), thus preventing side effects like increased heart rate and tremors that can be dose-limiting for β2-AR agonists.
Caption: Signaling pathway of CST-2032 via the β2-AR.
Caption: Workflow of CST-2032/CST-107 combination therapy.
Clinical Data Summary
While this guide focuses on preclinical aspects, the publicly available information on CST-2032/CST-107 is primarily from clinical trials. The following tables summarize the key findings from Phase 1 and Phase 2a studies.
| Study Phase | Participants | Endpoints | Key Findings | Reference(s) |
| Phase 1b | Patients with mild cognitive impairment or Parkinson's disease | Cerebral blood flow, safety, and tolerability | - Significant increases in regional cerebral blood flow in the hippocampus, thalamus, and amygdala after CST-103 administration.- CST-107 minimized peripheral side effects (e.g., increased heart rate) of CST-103. | [4] |
| Study Phase | Participants | Endpoints | Key Findings | Reference(s) |
| Phase 2a | Patients with mild cognitive impairment or mild dementia due to Alzheimer's or Parkinson's disease | Cognition (Digit Symbol Substitution Test, facial expression recognition, etc.), safety, and tolerability | - Statistically and clinically significant improvements across several cognitive domains, including memory, attention, and executive function.- The combination therapy was generally safe and well-tolerated. | [5][6][7][8][9][10][11][12][13] |
Conclusion
The therapeutic strategy of combining a central β2-AR agonist with a peripheral beta-blocker holds considerable promise for the symptomatic treatment of cognitive deficits in neurodegenerative diseases. While direct preclinical data for the CST-2032/CST-107 combination is not publicly available, the foundational research on other β2-AR agonists in animal models provides a strong scientific rationale. The positive results from early-phase clinical trials further support the potential of this approach. Future preclinical studies detailing the long-term effects on neuropathology and disease progression, along with larger-scale clinical trials, will be crucial in fully elucidating the therapeutic value of this innovative combination therapy.
References
- 1. Beta2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formoterol, a long-acting β2 adrenergic agonist, improves cognitive function and promotes dendritic complexity in a mouse model of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curasen.com [curasen.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. curasen.com [curasen.com]
- 7. curasen.com [curasen.com]
- 8. CuraSen Presents Positive Phase 2a Data on CST-2032/CST-107 for Alzheimer's and Parkinson's at AD/PD™ 2024 [synapse.patsnap.com]
- 9. trialstat.com [trialstat.com]
- 10. pappas-capital.com [pappas-capital.com]
- 11. neurologylive.com [neurologylive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. curasen.com [curasen.com]
The Impact of α7 Nicotinic Acetylcholine Receptor Agonists on Neuronal Plasticity: A Technical Guide
Disclaimer: Initial searches for the compound "Agh-107" in the context of neuronal plasticity did not yield any results in publicly available scientific literature. This guide will therefore focus on the effects of a well-researched class of compounds with relevance to neuronal plasticity: α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists . Specific examples such as ABT-107 , FRM-17848 , and PNU-282987 will be used to illustrate the core principles and experimental findings. This document is intended for researchers, scientists, and drug development professionals.
The Role of α7 Nicotinic Acetylcholine Receptors in Neuronal Plasticity
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel prominently expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus.[1][2] These receptors are homopentameric, meaning they are composed of five identical α7 subunits.[3] A key feature of the α7 nAChR is its exceptionally high permeability to calcium ions (Ca²⁺).[1][3] This property allows α7 nAChRs to play a significant role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.
Activation of α7 nAChRs, located on both presynaptic and postsynaptic terminals, can trigger a cascade of intracellular signaling events.[4] Presynaptically, their activation can enhance the release of neurotransmitters like glutamate.[1] Postsynaptically, the influx of Ca²⁺ through α7 nAChRs can activate various downstream signaling pathways that are critical for the induction and maintenance of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1][4]
Data Presentation: Quantitative Effects of α7 nAChR Agonists on Synaptic Transmission and Plasticity
The following tables summarize the quantitative data from studies investigating the effects of various α7 nAChR agonists on neuronal activity and plasticity.
| Compound | Preparation | Concentration | Effect | Measurement | Reference |
| FRM-17848 | Rat septo-hippocampal slices | 3.16 nM | Significant enhancement of LTP | Average fEPSP amplitude at 50-60 min post-TBS (148 ± 4% of baseline vs. 129 ± 4% for vehicle) | [5] |
| FRM-17848 | Rat CA1 pyramidal neurons | 3.16 nM | Significant increase in sIPSC frequency | 0.70 ± 0.15 Hz vs. 0.48 ± 0.13 Hz at baseline | [5] |
| PNU-282987 | Mouse hippocampal CA3 pyramidal neurons | 1 µM | Potentiation of eEPSC amplitude | Data presented graphically, showing a significant increase from baseline | [6] |
| PNU-282987 | Mouse hippocampal CA3 pyramidal neurons | 1 µM | Reduction in paired-pulse ratio | Data presented graphically, indicating an increased probability of neurotransmitter release | [6] |
| PNU-282987 | APP/PS1_DT mice hippocampus | Not specified | Increased expression of synaptic-associated proteins (SYN, PSD95) | Western blot analysis showed significant increases compared to Aβ-treated groups | [7] |
| PNU-282987 | APP/PS1_DT mice hippocampus | Not specified | Increased phosphorylation of CaMKII and CREB | Western blot analysis showed significant increases compared to Aβ-treated groups | [7] |
Table 1: Effects of α7 nAChR Agonists on Long-Term Potentiation and Synaptic Transmission.
| Compound | Model | Dosage | Effect | Measurement | Reference |
| ABT-107 | DBA/2 mice | 0.1 µmol/kg | Improved sensory gating | Lowered Test/Conditioning (T/C) ratios of hippocampal-evoked potentials | [8] |
| ABT-107 | Rats with 6-OHDA lesions | 0.25 mg/kg/d | Neuroprotection | Increased striatal dopamine (B1211576) transporter (DAT) levels | [9] |
| PNU-282987 | Rats with subarachnoid hemorrhage | 12 mg/kg | Improved neurological deficits and reduced brain water content | Garcia score and wet/dry weight method | [10] |
| PNU-282987 | Rats with 6-OHDA lesions | Not specified | Reduced loss of tyrosine hydroxylase (TH) positive cells in the substantia nigra | Immunohistochemical analysis showed a significant increase in TH+ cells compared to the lesion group | [11] |
Table 2: In Vivo Effects of α7 nAChR Agonists on Neurological Function.
Experimental Protocols: In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
This section outlines a generalized protocol for inducing and recording LTP in rodent hippocampal slices to assess the effects of α7 nAChR agonists.
Preparation of Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Anesthetize a rodent (e.g., Sprague-Dawley rat) with isoflurane (B1672236) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (in mM: 85 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 4 MgSO₄, 0.5 CaCl₂, 24 NaHCO₃, 75 sucrose, and 25 glucose).[12]
-
Slicing: Prepare 375-400 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Transfer the slices to an incubation chamber containing oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2.5 CaCl₂, 22 NaHCO₃, and 10 glucose) at 30–32 °C for at least 1 hour before recording.[12]
Electrophysiological Recording
-
Slice Placement: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Electrode Positioning: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single test pulses (e.g., every 20-30 seconds) at an intensity that evokes 40-50% of the maximal fEPSP response.[13] Record a stable baseline for at least 20-30 minutes.
-
Drug Application: Introduce the α7 nAChR agonist into the perfusing aCSF at the desired concentration. Allow the drug to equilibrate for a predetermined period (e.g., 20-30 minutes) while continuing baseline stimulation.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of multiple trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[5]
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
Data Analysis
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the degree of potentiation (e.g., the average fEPSP slope from 50-60 minutes post-HFS) between the drug-treated and control (vehicle) groups.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The activation of α7 nAChRs initiates a complex signaling cascade that contributes to the enhancement of synaptic plasticity. The following diagram illustrates the key pathways involved.
Caption: Signaling pathways activated by α7 nAChR agonists leading to enhanced synaptic plasticity.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro LTP experiment designed to test the effects of an α7 nAChR agonist.
Caption: Experimental workflow for assessing the effect of an α7 nAChR agonist on LTP in hippocampal slices.
Conclusion
While information on "this compound" is not available, the extensive research on α7 nicotinic acetylcholine receptor agonists provides a strong foundation for understanding how this class of compounds influences neuronal plasticity. By enhancing glutamatergic transmission and activating calcium-dependent signaling pathways, α7 nAChR agonists can facilitate long-term potentiation, a key cellular correlate of learning and memory. The quantitative data and established experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of synaptic plasticity and develop novel therapeutics for cognitive disorders.
References
- 1. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic mechanisms influencing synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 12. Activation of α7 nicotinic acetylcholine receptors protects potentiated synapses from depotentiation during theta pattern stimulation in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic knockout of the α7 nicotinic acetylcholine receptor gene alters hippocampal long-term potentiation in a background strain-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of "Agh-107" in CNS Disorders: A Review of Available Scientific Literature
Disclaimer: Extensive searches of public scientific databases and clinical trial registries have yielded no information on a molecule designated as "Agh-107" for the investigation or treatment of Central Nervous System (CNS) disorders. The following guide addresses potential misnomers, specifically AbGn-107 and ABT-107 , which bear similar names and have been subjects of scientific inquiry in different therapeutic areas. This document clarifies the known roles of these distinct compounds based on available data.
AbGn-107: An Antibody-Drug Conjugate for Gastrointestinal Cancers
AbGn-107 is an antibody-drug conjugate (ADC) that has been evaluated in early-phase clinical trials for the treatment of advanced gastrointestinal cancers.[1][2][3] It is not associated with research into CNS disorders.
Mechanism of Action
AbGn-107 targets the AG-7 antigen, a Lewis A-like glycol-epitope that is expressed in a variety of gastrointestinal malignancies.[1][2][3] The antibody component of the ADC binds to the AG-7 antigen on cancer cells, leading to the internalization of the ADC and subsequent release of a cytotoxic payload, which then induces cancer cell death.
Clinical Development and Data
A Phase Ia first-in-human study (NCT02908451) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AbGn-107 in patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer.[1][2][4][5]
Table 1: Summary of Phase Ia Clinical Trial Data for AbGn-107 in Advanced Gastrointestinal Cancers
| Parameter | Finding | Citation |
| Patient Population | 39 patients enrolled across seven dose levels during dose escalation. | [1][3] |
| Dosing Regimens | Intravenous doses ranging from 0.1 mg/kg every 4 weeks to 1.0 mg/kg every 2 weeks. | [1][3] |
| Safety Profile | Generally well-tolerated. Most common grade 3 or higher treatment-emergent adverse events included infections, cytopenias, hyponatremia, fatigue, abdominal pain, and diarrhea. | [1] |
| Efficacy | One patient achieved a partial response. 18 patients (46.2%) achieved a best response of stable disease. Disease control lasting > 6 months was observed in 6 patients (13.0%). | [1][3] |
Experimental Protocols: Phase Ia Clinical Trial Design
The study utilized a standard 3+3 dose-escalation design. Key aspects of the protocol included:
-
Inclusion Criteria: Patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer, and an ECOG performance status of 0-1.[1][3][4]
-
Treatment: AbGn-107 administered intravenously until disease progression or unacceptable toxicity.[1][2][3]
-
Assessments: Tumor assessments were performed every 8 weeks.[1][2][3] Primary objectives were safety and determination of the maximum tolerated dose. Secondary objectives included efficacy (objective response rate), pharmacokinetics, and immunogenicity.[2]
Visualization: Logical Flow of AbGn-107 Clinical Investigation
Caption: Workflow of the AbGn-107 Phase Ia clinical trial.
ABT-107: An α7 Nicotinic Receptor Agonist with Neuroprotective Potential
ABT-107 is an agonist with high selectivity for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[6] It has been investigated in preclinical models for its potential neuroprotective effects, particularly in the context of Parkinson's disease.
Mechanism of Action in a CNS Context
The neuroprotective effects of nicotine (B1678760) in Parkinson's disease models are thought to be mediated through nAChRs. ABT-107, as a selective α7 nAChR agonist, is hypothesized to exert its protective effects by acting on these receptors.[6] Studies in a rat model of Parkinson's disease have shown that ABT-107 can attenuate nigrostriatal damage.[6]
Preclinical Data in a Parkinson's Disease Model
A study using rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a common model for Parkinson's disease, demonstrated the following:
Table 2: Summary of Preclinical Data for ABT-107 in a Rat Model of Parkinson's Disease
| Parameter | Finding | Citation |
| Model | Rats with unilateral 6-OHDA lesions into the medial forebrain bundle. | [6] |
| Treatment | ABT-107 administered via minipumps (0.25 mg/kg/day). | [6] |
| Behavioral Outcomes | Significantly improved contralateral forelimb use and adjusted stepping, which were impaired by the 6-OHDA lesion. | [6] |
| Cellular Outcomes | Significantly increased striatal dopamine (B1211576) transporter (DAT) levels in the lesioned striatum. Significantly improved basal and nicotine-stimulated dopamine release from the lesioned striatum. | [6] |
Experimental Protocols: 6-OHDA Rat Model of Parkinson's Disease
A representative experimental workflow for this type of study would involve:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Implantation of osmotic minipumps for continuous delivery of ABT-107 or vehicle.
-
Lesion Induction: Two weeks after minipump implantation, unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle to induce nigrostriatal dopamine neuron degeneration.
-
Behavioral Testing: Assessment of motor deficits (e.g., forelimb use, adjusted stepping) at multiple time points post-lesioning.
-
Neurochemical Analysis: Post-mortem analysis of striatal tissue to measure levels of the dopamine transporter (DAT) and dopamine release.
Visualization: Proposed Signaling Pathway for ABT-107 Neuroprotection
Caption: Proposed mechanism of ABT-107 neuroprotection.
Conclusion
While the query specified "this compound," no such compound is described in the public scientific literature for CNS disorders. The information provided herein on AbGn-107 and ABT-107 is intended to address potential confusion arising from the similarity in their names. AbGn-107 is an oncology candidate with a defined clinical trial history for gastrointestinal cancers. ABT-107 is a preclinical compound that has shown promise as a neuroprotective agent in a model of Parkinson's disease through its action on α7 nAChRs. Further research would be required to determine if ABT-107 or similar molecules have therapeutic potential in human CNS disorders. Researchers interested in this area should refer to the specific literature on α7 nAChR agonists.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. AbGenomics Corporation Announces FDA Acceptance To Commence Phase I Clinical Trial Of Abgn-107 ADC Candidate For Pancreatic, Gastric, And Colorectal Cancer Treatments - BioSpace [biospace.com]
- 6. The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
AGH-107: A Technical Guide to a Potent and Selective 5-HT7 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AGH-107, a potent and selective agonist for the 5-HT7 serotonin (B10506) receptor. This compound, a novel imidazolylindole derivative, has demonstrated significant potential in preclinical research, particularly in the context of cognitive function. This guide details its molecular structure, physicochemical and pharmacological properties, the methodologies used in its characterization, and the signaling pathways it modulates.
Molecular Structure and Properties
This compound is chemically identified as 3-(3-ethylimidazol-4-yl)-5-iodo-1H-indole. Its structure is characterized by a core indole (B1671886) ring substituted at the 3-position with an ethylimidazole group and at the 5-position with an iodine atom. This compound is noted for its low basicity, a characteristic that may contribute to its high selectivity for the 5-HT7 receptor over other related central nervous system targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(3-ethylimidazol-4-yl)-5-iodo-1H-indole | [1] |
| CAS Number | 2172907-10-5 | [1][2] |
| Molecular Formula | C13H12IN3 | [1][2] |
| Molecular Weight | 337.16 g/mol | [2] |
| SMILES | CCn1cncc1-c1c[nH]c2ccc(I)cc12 | [1] |
| InChI | InChI=1S/C13H12IN3/c1-2-17-8-15-7-13(17)11-6-16-12-4-3-9(14)5-10(11)12/h3-8,16H,2H2,1H3 | [1] |
Pharmacological Properties
This compound is a potent and selective full agonist at the 5-HT7 receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Description | Source |
| Ki (5-HT7 Receptor) | 6 nM | Inhibitory constant, a measure of binding affinity. | [2] |
| EC50 (5-HT7 Receptor) | 19 nM | Half maximal effective concentration, a measure of functional potency. | [2] |
| Selectivity | 176-fold over 5-HT1A Receptor | Ratio of Ki values, indicating higher affinity for the 5-HT7 receptor. | [2] |
| Metabolic Stability | High | Resistant to metabolism in liver microsomes. | [2] |
| Toxicity | Low | Low toxicity observed in HEK-293 and HepG2 cell cultures. | [2] |
| In Vivo Activity | Reverses MK-801 induced cognitive impairment in mice | Demonstrates pro-cognitive effects in a preclinical model of cognitive dysfunction. | [1] |
Experimental Protocols
The following sections detail the methodologies used to characterize this compound.
Synthesis of this compound (van Leusen Multicomponent Protocol)
This compound was synthesized using the van Leusen three-component reaction. This method involves the reaction of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form the imidazole (B134444) ring.
Experimental Workflow:
Protocol:
-
Imine Formation (in situ): 5-Iodo-1H-indole-3-carbaldehyde and ethylamine are reacted in a suitable solvent (e.g., methanol (B129727) or ethanol) to form the corresponding aldimine in situ.
-
Cycloaddition: Tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium carbonate) are added to the reaction mixture. The deprotonated TosMIC undergoes a stepwise cycloaddition to the aldimine.
-
Elimination and Aromatization: The resulting intermediate undergoes elimination of p-toluenesulfinic acid and subsequent aromatization to form the imidazole ring of this compound.
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.
Radioligand Binding Assay (Determination of Ki)
The binding affinity of this compound for the 5-HT7 receptor was determined using a competitive radioligand binding assay.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT7 receptor are prepared from a suitable cell line (e.g., HEK-293).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-SB-269970) and varying concentrations of this compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (Determination of EC50)
The functional potency of this compound as a 5-HT7 receptor agonist was determined by measuring its ability to stimulate a downstream signaling event, such as cyclic AMP (cAMP) production.
Protocol:
-
Cell Culture: A cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293) is cultured.
-
Incubation: The cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined using non-linear regression.
Metabolic Stability Assay
The metabolic stability of this compound was assessed using liver microsomes.
Protocol:
-
Incubation: this compound is incubated with human or mouse liver microsomes in the presence of NADPH, a cofactor required for the activity of cytochrome P450 enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining this compound in each sample is quantified using LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining over time is plotted, and the half-life (t1/2) and intrinsic clearance (Clint) are calculated.
Cytotoxicity Assay (HEK-293 and HepG2 Cells)
The potential toxicity of this compound was evaluated in human embryonic kidney (HEK-293) and human liver cancer (HepG2) cell lines.
Protocol:
-
Cell Seeding: HEK-293 and HepG2 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay or a resazurin-based assay.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the CC50 (the concentration that causes 50% cell death) is determined.
Novel Object Recognition (NOR) Test
The pro-cognitive effects of this compound were evaluated in a mouse model of cognitive impairment induced by the NMDA receptor antagonist MK-801.
Experimental Workflow:
Protocol:
-
Habituation: Mice are habituated to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Each mouse is placed in the arena containing two identical objects and allowed to explore them for a set period.
-
Treatment: After the training phase, the mice are administered MK-801 to induce a cognitive deficit. Subsequently, they receive either this compound or a vehicle control.
-
Testing Phase: After a retention interval, the mice are returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index indicates better recognition memory.
5-HT7 Receptor Signaling Pathway
Activation of the 5-HT7 receptor by an agonist like this compound primarily initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The 5-HT7 receptor can also couple to G12/13 proteins, influencing the Rho/Rac signaling pathway and impacting cytoskeletal dynamics and cell morphology.
References
Methodological & Application
Agh-107 in vivo experimental protocol
- 1. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curasen.com [curasen.com]
- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ABT-107 in Mouse Models
Disclaimer: No information was found for the compound "Agh-107." The following information is provided for "ABT-107," a selective α7 neuronal nicotinic receptor (nAChR) agonist, which is presumed to be the intended compound of interest based on the similarity in nomenclature. The protocols and data presented are for research purposes only.
Introduction
ABT-107 is a selective and potent full agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] These receptors are ligand-gated ion channels that play a crucial role in various cognitive processes. Agonism of α7 nAChRs is a therapeutic strategy being investigated for cognitive deficits in neurological and psychiatric disorders. In preclinical research, ABT-107 has been evaluated in rodent models for its potential to ameliorate cognitive dysfunction, provide neuroprotection, and influence addiction-related behaviors.[3][4][5] This document provides a summary of dosages and detailed protocols for the administration of ABT-107 in mouse models, based on available preclinical studies.
Data Presentation: ABT-107 Dosage in Rodent Models
The following table summarizes the dosages and administration routes for ABT-107 used in various rodent studies. It is important to note that optimal dosage can vary depending on the specific mouse strain, age, sex, and the experimental paradigm.
| Species | Model/Assay | Dosage | Administration Route | Key Findings |
| Mouse (C57BL/6) | Nicotine (B1678760) Withdrawal-Induced Cognitive Deficits | 0.003, 0.03, 0.3 mg/kg | Intraperitoneal (i.p.) | Did not reverse cognitive deficits at the tested doses.[6] |
| Mouse (DBA/2) | Sensory Gating | 0.1 µmol/kg | Not specified | Significantly improved sensory gating.[1][2] |
| Mouse (DBA/2) | Sensory Gating | 1.0 µmol/kg | Not specified | Ineffective 30 minutes post-administration but effective at 180 minutes as plasma concentration decreased.[2] |
| Mouse (AD Transgenic APP-tau) | Tau Hyperphosphorylation | 5 mg/kg/day | Intraperitoneal (i.p.) infusion | Attenuated tau hyperphosphorylation.[7] |
| Mouse | Pharmacokinetics | 0.01, 0.1, 1.0 mg/kg | Intraperitoneal (i.p.) | Increased S9-GSK3 and decreased p-tau in the cortex and hippocampus.[7] |
| Rat (Sprague Dawley) | Nicotine-Seeking Behavior | 0.03, 0.3 mg/kg | Intraperitoneal (i.p.) | Dose-dependently attenuated nicotine reinstatement.[3] |
| Rat | Parkinson's Disease Model (6-OHDA lesion) | 0.25 mg/kg/day | Subcutaneous (s.c.) via minipump | Improved motor behaviors and enhanced striatal dopaminergic function.[4][5] |
| Rat (Sprague Dawley) | Acetylcholine Release | 1, 3 µmol/kg | Intraperitoneal (i.p.) daily for 3 days | Induced a significant, dose-dependent increase in acetylcholine release.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving ABT-107 administration in mice.
Protocol 1: Intraperitoneal (i.p.) Administration for Behavioral Studies
This protocol is adapted from studies investigating the effects of ABT-107 on nicotine withdrawal and cognitive function.[3][6]
-
Objective: To assess the acute effects of ABT-107 on a specific behavioral outcome.
-
Materials:
-
ABT-107
-
Sterile saline (0.9% NaCl)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Standard animal housing
-
Tuberculin syringes (1 mL) with 27-30 gauge needles
-
Analytical balance and vortex mixer
-
-
Procedure:
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of ABT-107. ABT-107 is soluble in saline.[6]
-
Calculate the required concentration based on the desired dose (e.g., 0.3 mg/kg) and the average weight of the mice. The injection volume should be consistent, typically 5-10 mL/kg.
-
Prepare a vehicle control solution (sterile saline).
-
-
Animal Handling and Dosing:
-
Acclimate mice to the experimental room for at least 1 hour before dosing.
-
Weigh each mouse to determine the precise injection volume.
-
Administer ABT-107 or vehicle via intraperitoneal injection. For ABT-107, a pretreatment time of 15-30 minutes before behavioral testing is common.[6][8]
-
Gently restrain the mouse, exposing the abdomen. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Behavioral Testing:
-
Following the pretreatment period, place the mouse in the behavioral apparatus (e.g., fear conditioning chamber, operant chamber).
-
Record and analyze the behavioral data according to the specific experimental design.
-
-
Protocol 2: Continuous Subcutaneous (s.c.) Administration via Osmotic Minipump
This protocol is based on a study investigating the neuroprotective effects of chronic ABT-107 administration in a rat model of Parkinson's disease, and is applicable to mouse models.[4][5]
-
Objective: To assess the long-term effects of continuous ABT-107 administration.
-
Materials:
-
ABT-107
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration for the study
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Clippers and surgical scrub
-
-
Procedure:
-
Minipump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the calculated concentration of ABT-107 solution to deliver the desired daily dose (e.g., 0.25 mg/kg/day).
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket.
-
Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mouse for recovery from anesthesia and for any signs of post-surgical complications.
-
House mice individually to prevent interference with the surgical site.
-
-
Experimental Timeline:
-
Visualizations
Caption: Signaling pathway of ABT-107 via α7 nAChR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the novel α7 nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of the nicotinic acetylcholine receptor agonists ABT-089 and ABT-107 attenuates the reinstatement of nicotine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Administration of the nicotinic acetylcholine receptor agonists ABT-089 and ABT-107 attenuates the reinstatement of nicotine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Characterizing the Activity of Agh-107
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agh-107 is a potent and selective full agonist for the 5-HT7 serotonin (B10506) receptor, a G-protein coupled receptor (GPCR) involved in various central nervous system functions.[1][2] As a water-soluble and brain-penetrant compound, this compound presents a valuable tool for investigating 5-HT7 receptor pharmacology and its therapeutic potential.[2] Characterizing the cellular effects of this compound is a critical step in its development as a research probe or therapeutic candidate. Cell-based assays provide a biologically relevant context to determine a compound's mechanism of action, potency, and potential off-target effects like cytotoxicity.[3][4][5]
This document provides detailed protocols for a suite of cell-based assays to comprehensively evaluate the in vitro activity of this compound. The assays covered include a functional receptor activation assay, a cell viability assay, an apoptosis assay, and a cell cycle analysis.
This compound and the 5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is canonically coupled to a stimulatory G-protein (Gs). Upon agonist binding, such as with this compound, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and modulates the expression of target genes.
Application Note 1: cAMP-Response Element (CRE) Reporter Assay
Principle: This assay quantifies the activation of the 5-HT7 receptor by measuring the transcriptional activity of CREB. Cells are transfected with a reporter plasmid containing a luminescent or fluorescent reporter gene (e.g., Luciferase or GFP) under the control of a promoter with multiple cAMP Response Elements (CREs).[6][7] Activation of the 5-HT7/cAMP/PKA pathway by this compound leads to CREB phosphorylation and subsequent expression of the reporter gene, which can be quantified to determine agonist potency (EC50).[8][9]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Seed HEK-293 cells (or other suitable host cells) stably or transiently expressing the human 5-HT7 receptor into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Allow cells to adhere for 24 hours in complete growth medium.
-
Transfect cells with a CRE-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for another 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. The final concentrations should span a range appropriate for determining an EC50 value (e.g., 1 pM to 10 µM).
-
Replace the culture medium with the this compound dilutions. Include a vehicle-only control (0.1% DMSO) and a positive control (e.g., 10 µM Forskolin).
-
Incubate the plate at 37°C in a CO₂ incubator for 6 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to each well according to the manufacturer's instructions (for dual-luciferase assays, add substrates sequentially).[6]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation:
| Concentration (nM) | Normalized Luminescence (RLU) | % of Max Response |
| 0 (Vehicle) | 150 ± 12 | 0% |
| 0.1 | 350 ± 25 | 10.8% |
| 1 | 1200 ± 98 | 56.8% |
| 10 | 1850 ± 150 | 91.9% |
| 19 (EC50) | 1025 | 50% |
| 100 | 2000 ± 165 | 100.0% |
| 1000 | 2010 ± 170 | 100.5% |
| Table 1: Example dose-response data for this compound in a CRE-luciferase reporter assay. The calculated EC50 is 19 nM, consistent with published values.[1] |
Experimental Workflow:
Application Note 2: Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan (B1609692) product.[11] The amount of insoluble formazan, which is solubilized before measurement, is directly proportional to the number of living, metabolically active cells. This assay is useful for determining if this compound exhibits cytotoxic effects at high concentrations.
Experimental Protocol:
-
Cell Seeding:
-
Seed a chosen cell line (e.g., HEK-293, HepG2) in a 96-well clear plate at an appropriate density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended (e.g., 10 nM to 100 µM).
-
Include a vehicle-only control and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for a period relevant to your main experiments (e.g., 24 or 48 hours).
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.[12]
-
Data Presentation:
| Concentration (µM) | Absorbance (OD 570nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.24 ± 0.09 | 99.2% |
| 10 | 1.19 ± 0.08 | 95.2% |
| 50 | 1.15 ± 0.10 | 92.0% |
| 100 | 1.12 ± 0.11 | 89.6% |
| Table 2: Example cell viability data for this compound in HEK-293 cells after 48h treatment. This compound shows low toxicity at the tested concentrations.[1] |
Experimental Workflow:
Application Note 3: Apoptosis Detection by Annexin V Staining
Principle: This flow cytometry-based assay detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells.[13] A vital dye like Propidium Iodide (PI), which is excluded by live cells with intact membranes, is co-stained to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[13]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to ~70-80% confluency.
-
Treat cells with various concentrations of this compound (and controls) for a desired time period (e.g., 24 hours). A positive control for apoptosis, such as Staurosporine, should be included.
-
-
Cell Harvesting and Staining:
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation and gating strategies to distinguish between:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Data Presentation:
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.4 | 0.9 ± 0.3 |
| This compound (10 µM) | 93.8 ± 2.5 | 3.5 ± 0.9 | 1.7 ± 0.5 | 1.0 ± 0.4 |
| This compound (100 µM) | 92.1 ± 3.0 | 4.2 ± 1.1 | 2.5 ± 0.7 | 1.2 ± 0.5 |
| Staurosporine (1 µM) | 25.3 ± 4.5 | 45.8 ± 5.2 | 22.1 ± 3.9 | 6.8 ± 1.5 |
| Table 3: Example data from Annexin V/PI staining showing that this compound does not significantly induce apoptosis in the tested cell line. |
Experimental Workflow:
Application Note 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[16] Since the amount of DNA doubles as cells progress from G1 to G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content.[16] By fixing cells to make them permeable to PI and treating them with RNase to prevent staining of double-stranded RNA, a histogram of DNA content can be generated to quantify the cell cycle profile.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to ~60-70% confluency.
-
Synchronize cells if desired (e.g., by serum starvation).
-
Treat cells with this compound or controls for a duration equivalent to at least one cell cycle (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[17]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, collecting fluorescence data on a linear scale.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 65.2 ± 3.1 | 22.5 ± 1.8 | 12.3 ± 1.5 |
| This compound (10 µM) | 64.8 ± 2.9 | 23.1 ± 2.0 | 12.1 ± 1.3 |
| Nocodazole (G2/M arrest) | 15.7 ± 2.2 | 10.3 ± 1.5 | 74.0 ± 4.1 |
| Table 4: Example data for cell cycle analysis. This compound does not appear to alter cell cycle progression in this model. |
Experimental Workflow:
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 4. nuvisan.com [nuvisan.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Signaling Reporters [discoverx.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Agh-107 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agh-107 receptor is a novel target of significant interest in drug discovery and development. Understanding the binding characteristics of ligands to this receptor is crucial for the identification and optimization of potential therapeutic agents. Radioligand binding assays are a powerful and sensitive method for characterizing receptor-ligand interactions.[1][2][3] This document provides detailed protocols for conducting saturation and competitive binding assays for the hypothetical this compound receptor, enabling the determination of key binding parameters such as affinity (Kd), receptor density (Bmax), and inhibitor potency (Ki).
Principle of the Assay
Radioligand binding assays measure the interaction of a radiolabeled ligand with its receptor.[1][2] The fundamental principle involves incubating a source of the this compound receptor (e.g., cell membranes or tissue homogenates) with a radiolabeled ligand that specifically binds to the receptor. By separating the bound from the unbound radioligand, the amount of ligand bound to the receptor can be quantified.
There are three main types of radioligand binding assays:
-
Saturation Assays: These are used to determine the affinity (Kd) of the radioligand for the receptor and the total number of binding sites (Bmax) in a given preparation.[4] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand.
-
Competitive Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[2][4] They involve incubating the receptor and a fixed concentration of a radiolabeled ligand with varying concentrations of the unlabeled test compound.
-
Kinetic Assays: These experiments measure the rates of association and dissociation of a radioligand with the receptor, providing insights into the binding dynamics.[2][4]
Data Presentation
Quantitative data from this compound receptor binding assays should be summarized for clear interpretation and comparison.
Table 1: Representative Data from a Saturation Binding Assay
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2500 | 250 | 2250 |
| 1.0 | 4800 | 500 | 4300 |
| 5.0 | 15500 | 2500 | 13000 |
| 10.0 | 22000 | 5000 | 17000 |
| 20.0 | 25000 | 10000 | 15000 |
| 50.0 | 26000 | 12500 | 13500 |
Table 2: Representative Data from a Competitive Binding Assay
| Competitor Concentration (nM) | Total Binding (CPM) | % Inhibition |
| 0.01 | 15000 | 0 |
| 0.1 | 14500 | 3.3 |
| 1 | 12000 | 20 |
| 10 | 7500 | 50 |
| 100 | 3000 | 80 |
| 1000 | 1600 | 90 |
| 10000 | 1550 | 90.3 |
Experimental Protocols
I. Membrane Preparation from Cells or Tissues Expressing this compound Receptor
This protocol describes the preparation of cell membranes, a common source of receptors for binding assays.
Materials:
-
Cells or tissue expressing the this compound receptor
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Cryoprotectant Buffer: Lysis buffer with 10% sucrose
-
Centrifuge and tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells or tissue in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in cryoprotectant buffer.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax of a radioligand for the this compound receptor.
Materials:
-
This compound receptor membrane preparation
-
Radiolabeled ligand (e.g., [³H]-Ligand or [¹²⁵I]-Ligand)
-
Unlabeled ligand for determining non-specific binding
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[5]
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)[5]
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the radiolabeled ligand in assay buffer. A typical concentration range might be 0.1 to 50 nM, spanning below and above the expected Kd.
-
In a 96-well plate, set up the following for each radioligand concentration in triplicate:
-
Total Binding: 150 µL of membrane preparation (e.g., 50 µg protein), 50 µL of assay buffer, and 50 µL of the radioligand dilution.[5]
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM), and 50 µL of the radioligand dilution.
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]
-
Terminate the incubation by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Analyze the data using non-linear regression analysis (e.g., using Prism software) to determine the Kd and Bmax.[5]
III. Competitive Radioligand Binding Assay
This protocol is used to determine the Ki of a test compound for the this compound receptor.
Materials:
-
Same materials as for the saturation binding assay.
-
Unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer. A wide concentration range is recommended to generate a full inhibition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, add the following in triplicate: 150 µL of membrane preparation, 50 µL of the test compound dilution, and 50 µL of the radiolabeled ligand at a fixed concentration (typically at or near its Kd).[5]
-
Include control wells for total binding (no test compound) and non-specific binding (high concentration of a known unlabeled ligand).
-
Incubate the plate, filter, wash, and count the radioactivity as described in the saturation assay protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Caption: Experimental workflow for this compound receptor binding assays.
Caption: Hypothetical this compound receptor signaling pathway.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Dissolution and Storage of Small Molecule Inhibitors
Disclaimer: The specific small molecule inhibitor "AGH-107" could not be definitively identified in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive and detailed guide for the dissolution and storage of small molecule inhibitors in general. Researchers, scientists, and drug development professionals should adapt these guidelines based on the specific properties of their compound of interest, as provided in the product datasheet or other relevant documentation.
Application Notes
General Properties and Handling
Small molecule inhibitors are pivotal tools in biological research, enabling the modulation of specific protein functions within cellular pathways. Their efficacy in experimental settings is critically dependent on proper handling, which includes accurate preparation of stock solutions and appropriate storage to maintain stability and activity. The majority of these compounds are organic molecules that may have limited solubility in aqueous solutions but are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[1]
When receiving a lyophilized small molecule inhibitor, it is important to centrifuge the vial briefly to ensure all the powder is at the bottom before opening.[2] For compounds that are waxy or hygroscopic, it is recommended to dissolve the entire amount directly in the vial rather than attempting to weigh out smaller portions.[3]
Solubility Considerations
The solubility of a small molecule inhibitor is a key physicochemical property that dictates its utility in various assays.[4] DMSO is a widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[4] However, high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final concentration in cell-based assays low, typically below 0.5%, and to always include a vehicle control in the experimental design.[5]
Precipitation of the inhibitor upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge.[5] This occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. To mitigate this, it is recommended to make serial dilutions in the initial solvent before the final dilution into the aqueous buffer.
Storage and Stability
Proper storage is essential for maintaining the integrity and activity of small molecule inhibitors. As a solid, most compounds are stable for years when stored at -20°C, protected from light and moisture.[2][5]
Stock solutions in DMSO can typically be stored at -20°C for several months.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][6] Aqueous solutions of small molecules are often less stable and should generally be prepared fresh before use.[3]
Quantitative Data Summary
The following tables provide typical values and guidelines for the dissolution and storage of small molecule inhibitors. These should be adapted based on the specific information available for your compound.
Table 1: Recommended Solvents and Typical Stock Solution Concentrations
| Solvent | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | A versatile solvent for a wide range of inhibitors. Ensure anhydrous, high-purity grade.[6] |
| Ethanol | 10-50 mM | An alternative for compounds that are soluble in ethanol. Less toxic to cells than DMSO at similar concentrations. |
| Dimethylformamide (DMF) | 10-100 mM | Can be used for compounds that are difficult to dissolve in DMSO. |
| Aqueous Buffers (e.g., PBS) | Varies (typically µM range) | Used for final working solutions. Solubility is often limited. |
Table 2: General Storage Conditions
| Form | Storage Temperature | Typical Stability | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep desiccated and protected from light.[2][5] |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3][6] |
| Working Solution (Aqueous) | 4°C or -20°C | Prepare fresh; use within 24 hours | Prone to degradation; avoid long-term storage.[3] |
Experimental Protocols
Protocol for Reconstitution of a Lyophilized Small Molecule Inhibitor to a 10 mM Stock Solution in DMSO
Materials:
-
Lyophilized small molecule inhibitor in a vial
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated precision balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Preparation:
-
Allow the vial containing the lyophilized inhibitor to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
-
Calculation of Required Mass and Volume:
-
Determine the molecular weight (MW) of the inhibitor from the product datasheet.
-
Use the following formula to calculate the volume of DMSO required to make a 10 mM stock solution from a known mass of the compound: Volume of DMSO (mL) = [Mass of compound (mg) / MW ( g/mol )] / 10 (mmol/L)
-
Alternatively, to prepare a specific volume (e.g., 1 mL) of a 10 mM stock solution, calculate the required mass of the compound: Mass of compound (mg) = 10 (mmol/L) * 1 (mL) * [1 (L) / 1000 (mL)] * MW ( g/mol ) * [1000 (mg) / 1 (g)]
-
-
Dissolution:
-
Carefully weigh the calculated mass of the inhibitor into a sterile microcentrifuge tube. If the entire vial contents are to be used, perform the dissolution directly in the original vial.
-
Add the calculated volume of DMSO to the tube or vial.
-
Tightly cap the tube/vial and vortex for 1-2 minutes until the compound is completely dissolved.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If the compound does not readily dissolve, sonication for 5-10 minutes or gentle warming in a water bath (not exceeding 40°C) may be employed, provided the compound is heat-stable.[4][7]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for the reconstitution and storage of a small molecule inhibitor.
Caption: Hypothetical signaling pathway illustrating the mechanism of action of an inhibitor.
References
Application Notes and Protocols for Rodent Administration of ABT-107 and CpG ODN107
Disclaimer: This document is for informational and research purposes only. All animal procedures must be conducted in accordance with approved institutional and national animal welfare guidelines.
This document provides detailed application notes and experimental protocols for the administration of two distinct compounds, ABT-107 and CpG ODN107, in rodent studies. The information is intended for researchers, scientists, and drug development professionals.
Part 1: ABT-107 - An α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
Application Note
ABT-107 is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its activity at this receptor makes it a valuable research tool for investigating neurological and psychiatric disorders where cholinergic signaling is implicated. In rodent models, ABT-107 has been utilized to explore its potential neuroprotective effects, as well as its ability to enhance cognitive function and sensory gating.
Quantitative Data Summary
The following table summarizes key quantitative data from rodent studies involving ABT-107 administration.
Table 1: Quantitative Data for ABT-107 in Rodent Studies
| Parameter | Species | Dosage | Administration Route | Key Findings |
| Neuroprotection | Rat | 0.25 mg/kg/day | Continuous subcutaneous infusion (osmotic minipump) | Showed protective effects against nigrostriatal damage in a 6-hydroxydopamine lesion model. |
| Sensory Gating | DBA/2 Mouse | 0.1 µmol/kg | Not specified | Improved sensory gating deficits. |
| Sensory Gating | DBA/2 Mouse | 1.0 µmol/kg | Not specified | Ineffective at 30 minutes post-administration but effective at 180 minutes as plasma concentration decreased. |
| Pharmacokinetics | DBA/2 Mouse | 0.1 µmol/kg | Not specified | Average plasma concentration of 1.1 ng/mL at 30 minutes. |
| Pharmacokinetics | DBA/2 Mouse | 1.0 µmol/kg | Not specified | Average plasma concentration of 13.5 ng/mL at 30 minutes, falling to 1.9 ng/mL at 180 minutes. |
| Metabolism | Rat | Not specified | Not specified | Primarily cleared via N-oxidation of the quinuclidine (B89598) moiety. |
Experimental Protocols
Protocol 1: Continuous Subcutaneous Infusion of ABT-107 in Rats via Osmotic Minipump
This protocol is designed for long-term, continuous administration of ABT-107 to assess its chronic effects.
1. Materials and Reagents:
-
ABT-107
-
Vehicle for dissolution (e.g., sterile saline, polyethylene (B3416737) glycol; vehicle choice depends on solubility and tolerability studies)
-
Osmotic minipumps (e.g., Alzet®) with appropriate flow rate and duration
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Sprague-Dawley rats
2. Procedure:
-
Drug Formulation:
-
Based on the desired daily dose (e.g., 0.25 mg/kg/day) and the minipump's flow rate, calculate the required concentration of ABT-107 in the chosen vehicle.
-
Prepare the dosing solution under sterile conditions and filter-sterilize if necessary.
-
-
Minipump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the prepared ABT-107 solution.
-
Prime the pumps in sterile saline at 37°C for the duration specified by the manufacturer to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat according to your institution's approved protocol.
-
Shave and aseptically prepare the skin on the dorsal side, between the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia as per the approved protocol.
-
-
Post-Operative Care:
-
Monitor the animal's recovery from anesthesia and surgery.
-
House animals in a clean environment and monitor for any signs of pain or infection.
-
Protocol 2: General Workflow for Quantification of ABT-107 in Rodent Plasma by LC-MS/MS
This protocol outlines a general procedure for the analysis of ABT-107 in plasma. Specific parameters will require optimization and validation.
1. Sample Collection and Preparation:
-
Collect whole blood at designated time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of ABT-107 from matrix components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Optimize the precursor and product ion transitions for ABT-107 and a suitable internal standard.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: ABT-107 activates α7 nAChR leading to multiple downstream signaling cascades.
Application Notes and Protocols for Agh-107 (ABT-107) in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Agh-107, correctly identified as ABT-107, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in behavioral neuroscience research. This document includes summaries of key findings, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Introduction to ABT-107
ABT-107 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor. It has demonstrated significant potential in preclinical studies for the symptomatic relief and potential disease modification in neurodegenerative and psychiatric disorders. Its mechanism of action centers on the activation of α7 nAChRs, which are implicated in various cognitive processes, including learning, memory, and attention, as well as in neuroprotective pathways.
Key Applications in Behavioral Neuroscience
ABT-107 has been evaluated in a range of behavioral assays, demonstrating its efficacy in:
-
Cognitive Enhancement: Improving performance in tasks related to learning and memory.
-
Sensory Gating: Ameliorating deficits in sensory information processing.
-
Neuroprotection: Protecting against neuronal damage in models of neurodegenerative diseases.
The following sections provide detailed protocols and data for key experiments conducted with ABT-107.
Section 1: Cognitive Enhancement
Inhibitory Avoidance Task in Mice
The inhibitory avoidance task assesses learning and memory by measuring an animal's ability to remember an aversive experience.
Quantitative Data Summary
| Species | Model | Treatment | Key Finding | Reference |
| Mouse | Two-trial inhibitory avoidance | ABT-107 | Improved cognitive performance |
Experimental Protocol: Two-Trial Inhibitory Avoidance
This protocol is a generalized procedure for assessing the effects of compounds like ABT-107 on memory, based on established methods.
Materials:
-
Inhibitory avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electrifiable grid floor in the dark compartment).
-
ABT-107 solution.
-
Vehicle solution (e.g., saline).
-
Test subjects: Male C57BL/6 mice.
Procedure:
-
Habituation (Day 1):
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Place each mouse in the light compartment of the apparatus and allow it to explore freely for 5 minutes. The door to the dark compartment remains open.
-
-
Acquisition Trial 1 (Day 2):
-
Administer ABT-107 or vehicle to the mice (e.g., intraperitoneally) 30 minutes before the trial.
-
Place the mouse in the light compartment.
-
Once the mouse completely enters the dark compartment, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Immediately remove the mouse and return it to its home cage.
-
-
Acquisition Trial 2 (Day 2):
-
Approximately 1-2 hours after the first trial, repeat the acquisition trial.
-
Place the mouse in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency).
-
If the mouse does not enter within a set time (e.g., 300 seconds), end the trial and assign the maximum latency.
-
Upon entry, deliver the same footshock as in Trial 1.
-
-
Retention Trial (Day 3):
-
24 hours after the acquisition trials, place the mouse in the light compartment.
-
Record the step-through latency. No footshock is delivered.
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive event.
-
Logical Workflow for Inhibitory Avoidance Task
Caption: Workflow for the two-trial inhibitory avoidance task.
Section 2: Sensory Gating Deficits
Auditory Sensory Gating in DBA/2 Mice
DBA/2 mice exhibit deficits in sensory gating, making them a useful model for studying disorders like schizophrenia. ABT-107 has been shown to improve these deficits.
Quantitative Data Summary
| Species | Model | Treatment | Dose | Key Finding | Reference |
| Mouse | DBA/2 (unanesthetized) | ABT-107 | 0.1 µmol/kg | Significantly improved sensory gating (lowered T:C ratios) | [1] |
| Mouse | DBA/2 (unanesthetized) | ABT-107 | 1.0 µmol/kg | Ineffective at 30 min, effective at 180 min post-administration | [1] |
Experimental Protocol: Paired-Click Auditory Gating
This protocol describes the measurement of hippocampal evoked potentials to assess sensory gating.
Materials:
-
Stereotaxic apparatus for surgery.
-
Recording electrodes and amplifier system.
-
Auditory stimulus generator.
-
Sound-attenuating chamber.
-
ABT-107 solution.
-
Vehicle solution.
-
Test subjects: Male DBA/2 mice.
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Implant a recording electrode into the hippocampus (e.g., targeting the CA3 region).
-
Implant a reference electrode over the cerebellum.
-
Allow the mouse to recover from surgery for at least one week.
-
-
Auditory Gating Paradigm:
-
Place the mouse in the sound-attenuating chamber and connect the electrodes to the recording system.
-
Administer ABT-107 or vehicle.
-
Present a paired-click stimulus: two identical auditory clicks (the conditioning 'C' and test 'T' stimuli) separated by a 500 ms (B15284909) inter-stimulus interval. The pairs of clicks are presented with a longer inter-trial interval (e.g., 10-15 seconds).
-
Record the hippocampal evoked potentials (P20-N40 waves) in response to both the conditioning and test stimuli.
-
-
Data Analysis:
-
Measure the amplitude of the P20-N40 wave for both the conditioning (C) and test (T) clicks.
-
Calculate the T:C ratio. A smaller ratio indicates better sensory gating (i.e., the response to the second click is suppressed).
-
Compare the T:C ratios between the ABT-107 and vehicle-treated groups.
-
Workflow for Auditory Sensory Gating Experiment
Caption: Experimental workflow for auditory sensory gating.
Section 3: Neuroprotection
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
ABT-107 has shown neuroprotective effects in a rat model of Parkinson's disease, where 6-OHDA is used to create a lesion in the nigrostriatal pathway.
Quantitative Data Summary
| Species | Model | Treatment | Key Finding | Reference |
| Rat | Unilateral 6-OHDA lesion | ABT-107 (0.25 mg/kg/day via minipump) | Significantly improved contralateral forelimb use and adjusted stepping. Increased striatal dopamine (B1211576) transporter (DAT) levels in the lesioned striatum. | [2] |
Experimental Protocol: 6-OHDA Lesion and Behavioral Assessment
This protocol outlines the procedure for inducing a 6-OHDA lesion and assessing motor deficits.
Materials:
-
6-hydroxydopamine (6-OHDA) solution.
-
Stereotaxic apparatus.
-
Osmotic minipumps.
-
Apomorphine (for rotational behavior assessment).
-
Cylinder test apparatus.
-
Grid for stepping test.
-
ABT-107 solution.
-
Test subjects: Male Sprague-Dawley rats.
Procedure:
-
Implantation of Osmotic Minipumps:
-
Two weeks prior to the lesioning surgery, implant osmotic minipumps subcutaneously to deliver a continuous infusion of ABT-107 or vehicle.
-
-
6-OHDA Lesion Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine neurons.
-
-
Behavioral Testing (Post-lesion):
-
Rotational Behavior:
-
At various time points post-lesion, administer a dopamine agonist like apomorphine.
-
Place the rat in a circular arena and record the number of full contralateral rotations over a set period (e.g., 30 minutes). A reduction in rotations in the ABT-107 group indicates a protective effect.
-
-
Cylinder Test (Forelimb Use Asymmetry):
-
Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs to touch the cylinder wall during rearing.
-
Calculate the percentage of contralateral forelimb use. An increase in the use of the affected (contralateral) limb suggests functional recovery.
-
-
Adjusted Stepping Test:
-
Hold the rat so that only one pair of limbs (forelimbs or hindlimbs) can touch a surface.
-
Pull the rat slowly along a grid surface and count the number of adjusting steps made with the contralateral paw. An increase in the number of steps indicates improved motor function.
-
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Measure dopamine transporter (DAT) levels in the striatum using techniques like Western blotting or immunohistochemistry to assess the integrity of dopaminergic terminals.
-
Neuroprotection Experiment Workflow
Caption: Workflow for the 6-OHDA neuroprotection study.
Section 4: Signaling Pathways
ABT-107, through the activation of α7 nAChRs, modulates intracellular signaling cascades associated with neuronal plasticity and survival.
Key Signaling Events:
-
Increased Phosphorylation of ERK and CREB: Acute administration of ABT-107 has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in the cortex of mice. This pathway is crucial for learning, memory, and synaptic plasticity.
-
Increased Inhibitory Phosphorylation of GSK-3β: ABT-107 increases the phosphorylation of glycogen (B147801) synthase kinase-3 beta (GSK-3β) at its inhibitory site (Ser9). Dysregulation of GSK-3β is implicated in the pathology of Alzheimer's disease.
Signaling Pathway Diagram
Caption: Signaling pathway activated by ABT-107.
Protocol: Western Blotting for Protein Phosphorylation
This is a general protocol for assessing changes in protein phosphorylation in brain tissue following ABT-107 administration.
Materials:
-
ABT-107 solution and vehicle.
-
Mice or rats.
-
Brain tissue homogenization buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB, anti-p-GSK-3β, anti-GSK-3β).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treatment and Tissue Collection:
-
Administer ABT-107 or vehicle to the animals.
-
At a specified time point (e.g., 30 minutes post-injection), euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-antibody.
-
Re-probe the same membrane with an antibody for the total protein to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Express the results as a ratio of phosphorylated protein to total protein.
-
Compare the ratios between the ABT-107 and vehicle-treated groups.
-
Conclusion
ABT-107 is a valuable pharmacological tool for investigating the role of the α7 nAChR in various behavioral and neurobiological processes. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound. The ability of ABT-107 to enhance cognition, improve sensory gating, and provide neuroprotection underscores the importance of the α7 nAChR as a target for drug development in the context of neurological and psychiatric disorders.
References
Application Notes and Protocols for Studying Serotonin System Function with a 5-HT7 Receptor Agonist
Note to the Reader: Information regarding a specific compound designated "Agh-107" is scarce in publicly available scientific literature. The following application notes and protocols are based on a well-characterized, potent, and selective 5-HT7 receptor full agonist, which can serve as a representative tool for studying the function of the serotonin (B10506) 5-HT7 receptor.
Introduction
The serotonin 7 (5-HT7) receptor is the most recently identified member of the serotonin receptor family and is implicated in a variety of physiological and pathological processes within the central nervous system. These include the regulation of circadian rhythms, mood, cognition, and synaptic plasticity. Potent and selective agonists for the 5-HT7 receptor are invaluable chemical tools for elucidating its role in these processes and for the exploration of its therapeutic potential in neurological and psychiatric disorders.
These application notes provide an overview of the use of a representative 5-HT7 agonist for in vitro and in vivo studies aimed at characterizing the function of the serotonin system. The protocols described herein are intended to serve as a guide for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Pharmacological Profile of a Representative 5-HT7 Agonist
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| 5-HT7 Receptor | 0.5 nM | Human | Radioligand Binding | [1] |
| 5-HT1A Receptor | > 1000 nM | Human | Radioligand Binding | [1] |
| 5-HT2A Receptor | > 1000 nM | Human | Radioligand Binding | [1] |
| Dopamine D2 Receptor | > 1000 nM | Human | Radioligand Binding | [1] |
| Functional Activity (EC50) | ||||
| cAMP Accumulation | 1.2 nM | HEK-293 cells | cAMP Assay | [1] |
Table 2: In Vivo Pharmacokinetic and Behavioral Effects of a Representative 5-HT7 Agonist
| Parameter | Value | Species | Route of Administration | Effect | Reference |
| Pharmacokinetics | |||||
| Brain Penetration | Good | Mouse | Intraperitoneal (i.p.) | [2] | |
| Behavioral Effects | |||||
| Novel Object Recognition | Reverses MK-801 induced deficit | Mouse | i.p. | Pro-cognitive | [3] |
| Forced Swim Test | Decreased immobility | Mouse | i.p. | Antidepressant-like | [2] |
Experimental Protocols
In Vitro Protocols
1. Radioligand Binding Assay for 5-HT7 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the agonist for the 5-HT7 receptor.
-
Materials:
-
HEK-293 cells stably expressing the human 5-HT7 receptor.
-
Cell harvesting buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand (e.g., [3H]5-CT).
-
Non-specific binding control (e.g., 5-HT).
-
Test compound (5-HT7 agonist).
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare cell membranes from HEK-293 cells expressing the 5-HT7 receptor.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, incubate a parallel set of samples with an excess of a non-labeled ligand (e.g., 5-HT).
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay for Functional Agonist Activity
-
Objective: To measure the functional potency (EC50) of the agonist by quantifying its ability to stimulate cAMP production via Gs-coupled 5-HT7 receptors.
-
Materials:
-
HEK-293 cells expressing the human 5-HT7 receptor.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound (5-HT7 agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a defined period.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specific time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve and determine the EC50 value.
-
In Vivo Protocol
3. Novel Object Recognition (NOR) Test in Mice
-
Objective: To assess the pro-cognitive effects of the 5-HT7 agonist.
-
Materials:
-
Male C57BL/6 mice.
-
Open field arena.
-
Two identical objects (familiar objects).
-
One novel object.
-
Cognitive impairing agent (e.g., MK-801).
-
Test compound (5-HT7 agonist).
-
Video tracking software.
-
-
Protocol:
-
Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in the arena. Administer the cognitive impairing agent (e.g., MK-801) 30 minutes before the training session. Administer the test compound or vehicle at a specified time before the training. Place the mouse in the arena and allow it to explore the objects for 10 minutes.
-
Testing (Novelty): On day 3, replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploratory behavior for 5 minutes using a video tracking system.
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Visualizations
References
- 1. Differential responses to acute administration of a new 5-HT7-R agonist as a function of adolescent pre-treatment: phMRI and immuno-histochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ABT-107 in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
ABT-107 is a selective and potent agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in various cognitive and neurodegenerative processes.[1][2][3] In neuropharmacology, ABT-107 has emerged as a promising therapeutic candidate, primarily investigated for its neuroprotective properties in preclinical models of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][4]
The primary mechanism of action of ABT-107 involves the activation of α7 nAChRs, which are ligand-gated ion channels that modulate neurotransmitter release and cellular signaling pathways crucial for neuronal survival and function.[1] Studies have demonstrated that ABT-107 can protect against neuronal damage, enhance dopaminergic function, and improve cognitive deficits in animal models.[1][4] Its ability to modulate neuroinflammation and reduce tau hyperphosphorylation further underscores its therapeutic potential.[4][5]
These application notes provide an overview of the key findings related to ABT-107 and detailed protocols for its use in preclinical neuropharmacological research.
Data Presentation
Table 1: In Vivo Efficacy of ABT-107 in a Rat Model of Parkinson's Disease
| Parameter | Vehicle-Treated Lesioned | ABT-107-Treated Lesioned | Percent Improvement with ABT-107 |
| Contralateral Forelimb Use (Adjusted Stepping) | Significantly impaired | Significantly improved | - |
| Striatal Dopamine (B1211576) Transporter (DAT) Levels | ~70% reduction | Significant increase compared to vehicle | - |
| Basal Dopamine Release from Striatal Synaptosomes | Significantly reduced | Significantly improved | - |
| Nicotine-Stimulated Dopamine Release | Significantly reduced | Significantly improved | - |
Data summarized from a study using a unilateral 6-hydroxydopamine (6-OHDA) lesion rat model of Parkinson's disease.[1][2]
Table 2: Pharmacological Profile of ABT-107
| Property | Value | Species |
| α7 nAChR Agonist Activity (EC50) | 50-90 nM | Human and rat |
| Oral Bioavailability | 51.1% | Mouse |
| Oral Bioavailability | 81.2% | Rat |
| Brain/Plasma Ratio | 1 | Rodents |
[3]
Signaling Pathway
Caption: Signaling pathway of ABT-107 activating α7 nAChR.
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of ABT-107 in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines the methodology to assess the neuroprotective effects of ABT-107 in a chemically-induced rat model of Parkinson's disease.
1. Animal Model and Drug Administration:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
2. 6-OHDA Lesioning:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery:
3. Behavioral Assessment (Post-lesioning):
-
Cylinder Test (Forelimb Use Asymmetry):
-
Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs to touch the wall during rearing.
-
Perform this test at regular intervals (e.g., weekly) to assess motor deficits.
-
-
Adjusted Stepping Test (Forelimb Akinesia):
-
Hold the rat and allow one forelimb to touch a moving treadmill.
-
Measure the number of adjusting steps taken by the forelimb over a set distance.
-
4. Neurochemical Analysis (Terminal):
-
Tissue Collection: At the end of the study, euthanize the rats and dissect the striatum from both hemispheres.
-
Dopamine Transporter (DAT) Autoradiography:
-
Prepare striatal sections and incubate with a radiolabeled ligand for DAT (e.g., [³H]mazindol).
-
Quantify DAT density using autoradiography to assess the integrity of dopaminergic terminals.
-
-
Dopamine Release Assay:
-
Prepare synaptosomes from striatal tissue.
-
Measure basal and potassium- or nicotine-stimulated dopamine release using techniques like HPLC with electrochemical detection.[1]
-
Caption: Workflow for Parkinson's disease model experiment.
Protocol 2: Assessment of Cognitive Enhancement by ABT-107 in a Mouse Model of Alzheimer's Disease
This protocol describes the evaluation of ABT-107's effects on cognitive function in a transgenic mouse model of Alzheimer's disease.
1. Animal Model and Drug Administration:
-
Animals: Transgenic mice expressing human amyloid precursor protein (APP) and tau mutations (e.g., APP/PS1 mice) and wild-type littermates.
-
Drug Administration: Administer ABT-107 (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes prior to behavioral testing.[4]
2. Behavioral Assessment:
-
Social Recognition Test:
-
Habituation Phase: Place a juvenile mouse in the home cage of the test mouse for a set duration.
-
Test Phase: After a delay, re-introduce the same juvenile mouse along with a novel juvenile mouse.
-
Record the time the test mouse spends investigating each juvenile. A preference for the novel mouse indicates intact social memory.
-
-
Inhibitory Avoidance Task:
-
Training: Place the mouse in a lighted compartment connected to a dark compartment. When the mouse enters the dark compartment, deliver a mild foot shock.
-
Testing: 24 hours later, place the mouse back in the lighted compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.
-
3. Biochemical Analysis (Terminal):
-
Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue (cortex and hippocampus).
-
Western Blot Analysis:
-
Prepare tissue lysates and perform Western blotting to measure levels of phosphorylated and total tau, as well as markers of synaptic plasticity (e.g., p-CREB, p-ERK).[4]
-
Caption: Workflow for Alzheimer's disease model experiment.
References
- 1. The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo pharmacological characterization of a novel selective alpha7 neuronal nicotinic acetylcholine receptor agonist ABT-107: preclinical considerations in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Agh-107: A Potent and Selective 5-HT7 Receptor Agonist for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Agh-107 is a potent and selective agonist for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes in the central nervous system (CNS).[1][2] Due to its high affinity, selectivity, and brain-penetrant properties, this compound serves as a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in various research models. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro and in vivo research settings.
Pharmacological Profile of this compound
This compound is characterized by its high binding affinity and functional potency at the 5-HT7 receptor. It exhibits significant selectivity for the 5-HT7 receptor over other serotonin receptor subtypes, most notably the 5-HT1A receptor.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 6 nM | Human 5-HT7 Receptor | [3][4][5] |
| Functional Potency (EC50) | 19 nM | Human 5-HT7 Receptor | [3][4][5] |
| Selectivity | 176-fold over 5-HT1A Receptor | - | [4] |
Key Properties:
-
Water-soluble: Facilitates preparation of stock solutions and administration in aqueous vehicles.[1]
-
Brain-penetrant: Enables the study of centrally-mediated effects of 5-HT7 receptor activation in vivo.[1][3]
-
High Metabolic Stability: Suggests a longer duration of action in experimental systems.[3][4]
-
Low Toxicity: Demonstrated in HEK-293 and HepG2 cell cultures.[3][4]
5-HT7 Receptor Signaling
The 5-HT7 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins.[1] Activation of this canonical pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The 5-HT7 receptor can also couple to other G proteins, such as G12, to regulate cellular morphology through the activation of small GTPases like RhoA and Cdc42.
Caption: Canonical and non-canonical signaling pathways of the 5-HT7 receptor activated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.
In Vitro Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT7 receptor using a competitive radioligand binding assay.
Caption: Experimental workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293 cells).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
5-HT7 receptor radioligand (e.g., [3H]5-carboxamidotryptamine, [3H]5-CT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT7 ligand (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Vacuum filtration manifold.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-10 µg per well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd for the 5-HT7 receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (cAMP Accumulation)
This protocol measures the functional potency (EC50) of this compound by quantifying its ability to stimulate cAMP production in cells expressing the 5-HT7 receptor.
Materials:
-
A cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293 or CHO cells).
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM) supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Culture:
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium containing the phosphodiesterase inhibitor.
-
Remove the old medium from the cells and replace it with the this compound dilutions. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).
-
In Vivo Behavioral Assay (Novel Object Recognition Test)
This protocol assesses the effect of this compound on recognition memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Caption: A typical workflow for the Novel Object Recognition (NOR) test.
Materials:
-
Rodents (e.g., mice or rats).
-
An open-field arena (e.g., a 40 x 40 x 40 cm box).
-
Two sets of identical objects (familiar objects) and one set of novel objects. The objects should be of similar size and material but different in shape and appearance.
-
This compound solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the test day.
-
-
Training (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena, facing away from the objects, and allow it to explore for 5-10 minutes.
-
Record the time the animal spends actively exploring each object (sniffing or touching with the nose or paws).
-
Return the animal to its home cage.
-
-
Retention Interval:
-
A retention interval of 1 to 24 hours is typically used, depending on the memory phase being investigated.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., via intraperitoneal injection) 30-60 minutes before the test phase.
-
-
Test (Day 2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the 5-HT7 receptor. Its high affinity, selectivity, and favorable pharmacokinetic properties make it suitable for a wide range of in vitro and in vivo studies. The protocols provided here serve as a foundation for researchers to design and execute experiments aimed at understanding the complex functions of the 5-HT7 receptor in the central nervous system and beyond.
References
Troubleshooting & Optimization
Agh-107 stability issues in solution
Welcome to the technical support center for Agh-107. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent and selective 5-HT7 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective full agonist for the 5-HT7 serotonin (B10506) receptor. It belongs to the imidazolylindole family of compounds and is noted for its water solubility and ability to penetrate the blood-brain barrier. Its high selectivity is thought to be due to its low-basicity as an aminergic receptor agonist.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its integrity and activity. Below is a summary of recommended storage conditions for both powder and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Protect from light and moisture. |
| DMSO Solution | 4°C | 2 weeks | For short-term use. |
| DMSO Solution | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
Q3: How should I prepare an aqueous solution of this compound for my experiments?
While this compound is described as water-soluble, for experimental purposes, it is best practice to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration.
Recommended Protocol for Preparing an Aqueous Working Solution:
-
Prepare a Stock Solution: Dissolve the this compound powder in high-quality, anhydrous DMSO to create a stock solution of a desired concentration (e.g., 10 mM). Ensure the powder is fully dissolved by gentle vortexing.
-
Storage of Stock Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, HBSS, or cell culture medium) to the final working concentration.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in your aqueous solution is low, typically less than 0.5%. High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Agonist Activity Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in aqueous solution. | Prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock. Avoid storing this compound in aqueous buffers for extended periods. The indole (B1671886) moiety can be susceptible to oxidation and hydrolysis, especially at non-neutral pH and in the presence of light. |
| Improper storage of stock solution. | Ensure DMSO stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from powder. |
| Low receptor expression in the cell line. | Verify the expression of the 5-HT7 receptor in your cell model using a validated method such as qPCR, Western blot, or by using a known positive control agonist. |
| Cell health and passage number. | Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
| Presence of antagonists in the serum or media. | If using serum-containing media, consider that it may contain endogenous factors that could interfere with the assay. Test the experiment in a serum-free medium if possible. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | Perform a dose-response curve to determine the optimal concentration range for 5-HT7 receptor activation. Excessive concentrations can lead to non-specific binding and activation of other pathways. |
| DMSO toxicity. | Ensure the final concentration of DMSO in the experimental well is below 0.5%. Prepare a vehicle control with the same final DMSO concentration to assess its effect. |
| Activation of other serotonin receptors. | Although this compound is highly selective for the 5-HT7 receptor, at very high concentrations, it may interact with other related receptors. If off-target effects are suspected, use a selective 5-HT7 antagonist to confirm that the observed effect is mediated by the 5-HT7 receptor. |
Issue 3: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in solution preparation. | Prepare a large batch of DMSO stock solution to be used across multiple experiments to ensure consistency. Use calibrated pipettes and follow a standardized dilution protocol. |
| Inconsistent cell seeding density. | Ensure a uniform cell density across all wells and plates. Variations in cell number can lead to significant differences in the magnitude of the response. |
| Fluctuations in incubation time or temperature. | Standardize all incubation times and maintain a consistent temperature throughout the experiment. |
Experimental Protocols and Methodologies
General Protocol for a Cell-Based GPCR Activation Assay (e.g., cAMP Measurement)
This protocol provides a general framework for assessing the agonist activity of this compound on the 5-HT7 receptor, which is known to couple to Gs and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
1. Cell Culture and Seeding:
- Culture cells expressing the 5-HT7 receptor in the appropriate growth medium.
- The day before the assay, seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow overnight.
2. Preparation of this compound Working Solutions:
- Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
3. Agonist Stimulation:
- Wash the cells once with the assay buffer.
- Add the this compound working solutions and the vehicle control to the respective wells.
- Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for receptor activation and cAMP production.
4. Measurement of cAMP Levels:
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits). Follow the manufacturer's instructions for the chosen assay kit.
5. Data Analysis:
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound.
Visualizations
To aid in understanding the experimental workflow and potential stability issues, the following diagrams are provided.
Caption: A typical experimental workflow for assessing this compound activity.
Caption: Factors influencing the stability of this compound in solution.
References
Agh-107 short half-life experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Agh-107. The information is tailored to address the specific challenges associated with the compound's short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK3. By inhibiting JAK3, this compound effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of inflammatory and proliferative genes.
Q2: Why is the in vivo half-life of this compound so short?
A2: The short half-life of this compound is primarily due to rapid metabolic clearance in the liver by cytochrome P450 enzymes, followed by renal excretion. This rapid clearance necessitates specific experimental designs to maintain therapeutic concentrations.
Q3: Can I use standard dosing regimens for my in vitro cell culture experiments?
A3: Due to its rapid degradation in culture media containing serum, a single dose of this compound may not be sufficient to maintain pathway inhibition over extended periods. For experiments longer than 4 hours, we recommend either repeated dosing every 2-4 hours or the use of a syringe pump for continuous media replacement with fresh this compound.
Q4: How can I accurately measure the effects of this compound in animal models given its short half-life?
A4: For in vivo studies, continuous infusion via an osmotic minipump or programmable pump is the recommended method for maintaining steady-state plasma concentrations of this compound. Bolus injections will result in sharp peaks and rapid troughs, potentially leading to inconsistent or misleading results.
Q5: What are the key downstream biomarkers to measure to confirm this compound activity?
A5: The most direct and reliable biomarker for this compound activity is the phosphorylation status of STAT5 (pSTAT5). We recommend assessing pSTAT5 levels by Western blot, flow cytometry, or immunohistochemistry in your target cells or tissues. A significant reduction in pSTAT5 following this compound treatment indicates successful target engagement.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | This compound degradation during the experiment. | 1. Reduce the experiment duration to under 4 hours.2. Implement a repeated dosing schedule (e.g., every 2 hours).3. Use a perfusion system for continuous delivery of fresh compound. |
| Lack of efficacy in animal models with daily injections. | Sub-therapeutic drug exposure between doses due to rapid clearance. | 1. Switch to a continuous infusion model using osmotic minipumps.2. If using injections, increase the dosing frequency (e.g., every 4-6 hours).3. Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen for your model. |
| High variability in pSTAT5 levels between samples. | 1. Inconsistent timing of sample collection relative to dosing.2. Degradation of phosphorylated proteins during sample processing. | 1. For bolus dosing, collect samples at a consistent time point post-dose.2. For continuous infusion, ensure steady-state has been reached before sample collection.3. Immediately process or snap-freeze tissue samples after collection. Use phosphatase inhibitors in all lysis buffers. |
| Unexpected off-target effects observed. | High peak concentrations from bolus injections leading to non-specific binding. | 1. Use a continuous infusion model to maintain lower, more specific concentrations.2. Perform a dose-response study to identify the lowest effective concentration. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Potency using Western Blot for pSTAT5
-
Cell Seeding: Plate cytokine-dependent cells (e.g., TF-1 cells) at a density of 1x10^6 cells/mL in RPMI-1640 media with 10% FBS.
-
Starvation: The following day, wash the cells with PBS and starve in serum-free media for 4 hours.
-
Pre-treatment with this compound: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the cells and incubate for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL IL-2) for 15 minutes to induce STAT5 phosphorylation.
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pSTAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 signal.
Protocol 2: In Vivo Efficacy Study using Continuous Infusion
-
Animal Model: Utilize a relevant animal model of inflammation or cancer.
-
Osmotic Minipump Preparation:
-
Calculate the required concentration of this compound based on the desired dose, the pump flow rate, and the animal's weight.
-
Dissolve this compound in a biocompatible vehicle (e.g., 50% PEG400 in saline).
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
-
Pump Implantation:
-
Anesthetize the animal.
-
Surgically implant the osmotic minipump subcutaneously on the dorsal side.
-
Close the incision with sutures or surgical staples.
-
Allow the animals to recover for 24 hours before any experimental manipulations.
-
-
Treatment and Monitoring:
-
The pumps will deliver this compound at a constant rate for the duration of their specified life (e.g., 7, 14, or 28 days).
-
Monitor the animals for clinical signs and the desired efficacy endpoints.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect blood and/or tissues of interest.
-
Process the samples to measure downstream biomarkers, such as pSTAT5, to confirm target engagement.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | IC50 (nM) |
| TF-1 | pSTAT5 Inhibition | 5.2 |
| NK-92 | Granzyme B Release | 12.8 |
| Primary T-cells | Proliferation | 25.1 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Intravenous Bolus (1 mg/kg) | Subcutaneous Infusion (5 mg/kg/day) |
| Half-life (t½) | 0.5 hours | N/A |
| Cmax | 1500 ng/mL | 250 ng/mL |
| Cmin | <1 ng/mL (at 4 hours) | 220 ng/mL |
| AUC (0-24h) | 1800 ngh/mL | 5880 ngh/mL |
Visualizations
Caption: this compound inhibits the JAK3 signaling pathway.
Caption: Workflow for in vivo studies with this compound.
Technical Support Center: Agh-107 (AbGn-107)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Agh-107, also referred to as AbGn-107 in clinical literature. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AbGn-107) and what is its primary mechanism of action?
This compound (AbGn-107) is an antibody-drug conjugate (ADC) designed for the treatment of various gastrointestinal cancers.[1][2][3] Its mechanism of action involves targeting the AG-7 antigen, a Lewis A-like glycol-epitope that is expressed on the surface of several types of gastrointestinal tumor cells.[1][2] The antibody component of AbGn-107 binds to the AG-7 antigen, leading to the internalization of the ADC and the subsequent release of its cytotoxic payload, thereby inducing cancer cell death.
Q2: What are the most commonly observed potential off-target or treatment-emergent adverse events associated with this compound (AbGn-107) in clinical studies?
In a Phase Ia clinical trial involving patients with advanced gastrointestinal cancers, AbGn-107 was generally well-tolerated. However, several treatment-emergent adverse events were reported. The most common Grade 3 or higher events included infections, cytopenias (such as neutropenia), hyponatremia, fatigue, abdominal pain, and diarrhea.[1][3]
Q3: Are there any dose-limiting toxicities reported for this compound (AbGn-107)?
Yes, dose-limiting toxicities (DLTs) were observed during the Phase Ia dose-escalation study. These included one case of Grade 4 creatine (B1669601) kinase (CK) elevation at a dose of 0.8 mg/kg administered every four weeks, and one case of Grade 3 arthralgia (joint pain) at a dose of 1.2 mg/kg every four weeks.[2]
Q4: Has this compound (AbGn-107) shown any signs of efficacy in clinical trials?
Preliminary signs of efficacy have been observed. In the Phase Ia trial, one patient achieved a partial response, and 46.2% of patients achieved stable disease as their best response.[1][3] Disease control lasting for more than six months was noted in 13.0% of subjects.[1][3]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound (AbGn-107).
Issue 1: Unexpected Cytotoxicity in Non-Target Cells
Potential Cause: Off-target binding of the antibody component or non-specific uptake of the ADC could lead to cytotoxicity in cells that do not express the AG-7 antigen.
Troubleshooting Steps:
-
Confirm AG-7 Expression: Verify the expression level of the AG-7 antigen on your target and non-target cell lines using flow cytometry or immunohistochemistry.
-
Titrate Antibody Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that maximizes target cell killing while minimizing effects on non-target cells.
-
Control Experiments: Include an isotype control antibody conjugated with the same cytotoxic payload to assess the contribution of non-specific uptake.
Issue 2: Hematological Toxicities Observed in in vivo Models
Potential Cause: The cytotoxic payload of this compound may affect rapidly dividing hematopoietic stem and progenitor cells, leading to cytopenias such as neutropenia. This is a known class effect for many ADCs.
Troubleshooting Steps:
-
Monitor Blood Counts: Regularly perform complete blood counts (CBCs) on experimental animals to monitor for signs of neutropenia, thrombocytopenia, and anemia.
-
Dose and Schedule Modification: If significant hematological toxicity is observed, consider adjusting the dose or the dosing schedule (e.g., less frequent administration) to allow for bone marrow recovery.
-
Supportive Care: In preclinical models, the use of growth factors like G-CSF could be explored to mitigate neutropenia, if relevant to the experimental question.
Data Presentation
Table 1: Summary of Grade 3 or Higher Treatment-Emergent Adverse Events in the Phase Ia Study of AbGn-107.
| Adverse Event | Frequency |
| Infections | Most Common |
| Cytopenias | Most Common |
| Hyponatremia | Most Common |
| Fatigue | Most Common |
| Abdominal Pain | Most Common |
| Diarrhea | Most Common |
Source: Mayo Clinic, PubMed[1][3]
Table 2: Dose-Limiting Toxicities (DLTs) Observed in the Phase Ia Study of AbGn-107.
| Dose and Schedule | Dose-Limiting Toxicity | Grade |
| 0.8 mg/kg Q4W | Creatine Kinase Elevation | 4 |
| 1.2 mg/kg Q4W | Arthralgias | 3 |
Source: ASCO[2]
Experimental Protocols
Key Experiment: Phase Ia Clinical Trial Design for AbGn-107
-
Study Design: A multicenter, open-label, standard 3+3 dose-escalation Phase Ia trial.[1][2][3]
-
Patient Population: Patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer.[1][3] Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[2][4]
-
Dosing Regimens Evaluated:
-
Primary Objectives: To assess the safety and determine the maximum tolerated dose (MTD) of AbGn-107.[1][3]
-
Secondary Objectives: To evaluate the pharmacokinetic profile, immunogenicity, and preliminary efficacy (defined by objective response rate) of AbGn-107.[2]
Visualizations
Caption: Mechanism of action of this compound (AbGn-107) ADC.
Caption: Troubleshooting workflow for managing adverse events.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Agh-107 Behavioral Experimentation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and standardized protocols for behavioral experiments involving the novel compound Agh-107.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses common issues that can arise during behavioral testing. A systematic approach to troubleshooting is often the most effective.
Q1: We are observing high variability in our results between subjects in the same treatment group. What are the potential causes?
A1: High inter-individual variability is a common challenge in behavioral research. Several factors can contribute:
-
Animal Handling: Inconsistent or rough handling can lead to stress, which significantly impacts behavior. Ensure all experimenters use a standardized, gentle handling protocol (e.g., tunnel handling or cupping for mice).
-
Circadian Rhythm: Testing animals at different times of the day can introduce variability. All behavioral testing should be conducted during the same phase of the animals' light-dark cycle.
-
Environmental Factors: Minor changes in the experimental room—such as temperature, humidity, lighting, or noise levels—can affect animal behavior. Maintain and monitor a consistent environment.
-
Habituation: Insufficient habituation to the experimenter and the testing room can result in heightened anxiety and neophobia, masking the effects of this compound.
Q2: The effects of this compound seem to diminish over several days of testing. Why might this be happening?
A2: This could be due to pharmacological tolerance or procedural learning.
-
Pharmacological Tolerance: Repeated administration of this compound may lead to metabolic or functional tolerance, reducing its efficacy. Consider conducting a dose-response study or including washout periods in your experimental design.
-
Procedural Learning: Animals may simply be learning the task, and the initial effects of the compound are masked as performance reaches a ceiling. Compare with a vehicle-treated group to distinguish between learning and tolerance.
Q3: Our vehicle-treated control group is showing unexpected behavior (e.g., hyperactivity or anxiety). What should we check?
A3: The vehicle itself or the administration procedure could be causing an effect.
-
Vehicle Composition: Ensure the vehicle is inert and does not have psychoactive properties. Check the pH and osmolarity to ensure it is not causing irritation or discomfort.
-
Route of Administration: The stress from the injection (e.g., intraperitoneal, oral gavage) can independently alter behavior. Ensure all animals, including controls, are handled and administered the vehicle in the exact same manner as the treatment group. A saline-injected control group can help clarify this.
-
Injection Volume: Large injection volumes can cause discomfort. Adhere to recommended volume limits based on the animal's weight.
Troubleshooting Logic Flow
The following diagram illustrates a decision-making process for troubleshooting high data variability.
Caption: Troubleshooting decision tree for high experimental variability.
Assay-Specific Troubleshooting Guides
Elevated Plus Maze (EPM)
Q: My animals (both control and this compound treated) are not exploring the open arms at all. What's wrong?
A: This "zero-entry" behavior typically indicates high anxiety levels.
-
Lighting: The lighting may be too bright. The standard is dim illumination (~15-20 lux) in the center of the maze.
-
Acclimation: The animals may not be sufficiently acclimated to the testing room. Allow at least 30-60 minutes of habituation before the first trial.
-
Handling: Prior stress from handling can cause anxiety that overrides any potential anxiolytic effect of this compound.
Morris Water Maze (MWM)
Q: Animals treated with this compound are spending all their time swimming near the walls of the pool (thigmotaxis). How do I interpret this?
A: Thigmotaxis is a classic sign of stress or a lack of motivation to find the platform. It complicates the interpretation of cognitive performance.
-
Motivation: The water temperature might be too comfortable. A temperature of 20-22°C is typically used to motivate escape without inducing hypothermia.
-
Visual Cues: Ensure the extra-maze cues are prominent and consistent. The animal needs these cues to navigate.
-
This compound Effects: Consider if this compound might be inducing an anxiogenic (anxiety-producing) effect or motor deficits that prevent the animal from exploring the center of the pool. An Open Field Test can help differentiate these possibilities.
Detailed Experimental Protocols
Protocol 1: Open Field Test (OFT)
This test is used to assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-porous material. The floor is typically divided into a "center" zone (inner 25%) and a "periphery" zone by video tracking software.
-
Pre-Trial Procedure:
-
Administer this compound or vehicle at the designated pre-treatment time (e.g., 30 minutes prior to test).
-
Habituate the animal to the testing room for at least 30 minutes before the trial.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Trial Procedure:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for 10 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Use automated video tracking software to quantify parameters.
-
Key Parameters: Total distance traveled (locomotion), time spent in the center zone (anxiety index), and velocity.
-
Protocol 2: Morris Water Maze (MWM)
This test assesses spatial learning and memory.
-
Apparatus: A large circular pool (~1.5m diameter) filled with opaque water (using non-toxic tempera paint or a milk substitute). A small escape platform is submerged ~1.5 cm below the water surface. The room should contain various prominent, stable visual cues.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the pool facing the wall from one of four quasi-random start positions.
-
Allow the animal to search for the platform for 60 seconds. If it fails, guide it to the platform and allow it to remain there for 15 seconds.
-
The platform remains in the same location for all acquisition trials.
-
-
Probe Trial (24h after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim for 60 seconds, recording its path.
-
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, swim speed.
-
Probe Trial: Time spent in the target quadrant (where the platform was), number of platform location crossings.
-
Experimental Workflow & Data Presentation
The workflow for a typical behavioral study involving this compound is outlined below.
Caption: Standard workflow for a preclinical behavioral experiment.
Data Presentation Examples
Quantitative data should be summarized clearly.
Table 1: Open Field Test Results (Mean ± SEM)
| Treatment Group | Total Distance (m) | Time in Center (s) | Velocity (cm/s) |
| Vehicle (n=12) | 35.2 ± 2.1 | 28.5 ± 3.4 | 5.9 ± 0.3 |
| This compound (10mg/kg) | 34.8 ± 2.5 | 55.1 ± 4.8 | 5.8 ± 0.4 |
| This compound (30mg/kg) | 36.1 ± 2.9 | 78.9 ± 5.2** | 6.0 ± 0.5 |
| p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Morris Water Maze Probe Trial (Mean ± SEM)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle (n=12) | 35.6 ± 3.1 | 3.1 ± 0.5 |
| This compound (5mg/kg) | 58.9 ± 4.2 | 6.8 ± 0.8 |
| *p < 0.01 compared to Vehicle |
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for this compound as a cognitive enhancer, focusing on pathways related to synaptic plasticity.
Caption: Hypothetical this compound signaling cascade for enhancing memory.
Technical Support Center: Dose-Response Curve Analysis
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "Agh-107." The following technical support guide provides general principles, troubleshooting advice, and frequently asked questions for dose-response curve analysis applicable to novel compounds.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a dose-response curve? | A dose-response curve illustrates the relationship between the concentration of a drug or compound and the magnitude of its biological effect.[1] Typically, the dose is plotted on the x-axis (often on a logarithmic scale) and the response is plotted on the y-axis, resulting in a sigmoidal (S-shaped) curve.[1][2] |
| What are the key parameters obtained from a dose-response curve? | The primary parameters include the EC50 (or IC50 for inhibition), which is the concentration that produces 50% of the maximal response, the maximum effect (Emax), and the Hill slope, which describes the steepness of the curve.[1] |
| Why is a logarithmic scale used for the dose? | A logarithmic scale is used to visualize a wide range of concentrations and to transform the dose-response relationship into a more linear and interpretable central portion of the curve.[1] |
| What is the difference between potency and efficacy? | Potency refers to the concentration of a drug required to produce a specific effect, often measured by the EC50. A lower EC50 indicates higher potency. Efficacy refers to the maximum response a drug can produce (Emax). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Incomplete or flat dose-response curve | - Concentration range is too narrow or not centered around the EC50.- The compound is not active at the tested concentrations.- Issues with compound solubility or stability. | - Perform a wider range of serial dilutions (e.g., log or half-log dilutions).- If no response is seen, consider testing higher concentrations.- Check the solubility of the compound in your assay medium and ensure its stability under experimental conditions. |
| Biphasic dose-response curve (U-shaped or inverted U-shaped) | - The compound may have multiple targets or mechanisms of action at different concentrations.- Off-target effects at high concentrations.- Cellular toxicity at high concentrations. | - This may be a real biological effect. Consider investigating the mechanism at different concentration ranges.- Use lower concentrations to focus on the primary target.- Perform a cell viability assay in parallel to assess toxicity. |
| Poor curve fit (low R-squared value) | - High data scatter.- Inappropriate non-linear regression model selected. | - Review the experimental protocol to minimize variability.- Ensure you are using an appropriate model for sigmoidal dose-response curves (e.g., four-parameter logistic model).[1][3] |
Experimental Protocols
General Protocol for In Vitro Dose-Response Assay
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Add the different concentrations of the compound to the appropriate wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration based on the assay and the biological question.
-
Assay Measurement: Perform the assay to measure the biological response (e.g., cell viability, enzyme activity, reporter gene expression).
-
Data Analysis: Plot the response as a function of the compound concentration. Fit the data using a non-linear regression model to determine parameters like EC50.[2]
Visualizations
References
Technical Support Center: Mitigating Agh-107 Degradation in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with the potent 5-HT7 receptor agonist, Agh-107. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a potent, selective, and water-soluble full agonist for the 5-HT7 serotonin (B10506) receptor, belonging to the imidazolylindole family of compounds.[1] Its stability is a critical consideration in experimental setting due to its relatively short half-life, which can lead to a loss of potency and inconsistent results.[1] While specific degradation pathways for this compound are not extensively documented in publicly available literature, its indole (B1671886) structure suggests potential susceptibility to oxidation, hydrolysis, and photodegradation.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general behavior of indole derivatives, the following factors are likely to contribute to the degradation of this compound:
-
pH: Indole rings can be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Many indole-containing compounds are photosensitive and can degrade upon exposure to light, particularly UV radiation.
-
Oxidizing Agents: The presence of oxidizing agents in solutions or exposure to air (oxygen) can lead to oxidative degradation of the indole moiety.
Q3: How should I properly store this compound and its solutions to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to:
-
Solid Compound: Store the solid form of this compound at -20°C or lower in a tightly sealed, light-resistant container.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. These stock solutions should also be protected from light.
Q4: My experimental results with this compound are inconsistent. Could this be due to degradation?
Inconsistent results, such as a gradual loss of compound effect over the course of an experiment or high variability between replicates, can be a strong indicator of compound degradation. If you suspect degradation, it is crucial to review your handling, storage, and experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound in stock solution or during the experiment. | - Prepare fresh stock solutions of this compound from solid compound. - Minimize the exposure of solutions to light and elevated temperatures during the experiment. - Perform a quality control check of the solid compound if it has been stored for an extended period. |
| High variability between replicates | Inconsistent degradation of this compound across different wells or tubes. | - Prepare a master mix of the final this compound dilution and add it to all replicates simultaneously. - Ensure uniform incubation conditions (temperature and light exposure) for all samples. - Use opaque or amber-colored microplates for cell-based assays. |
| Change in solution color | Formation of degradation products. | - This is a strong indication of degradation. Discard the solution and prepare a fresh one. - Review the experimental conditions (e.g., pH of the buffer, presence of reactive species) to identify the cause of degradation. |
| Precipitation of the compound | Poor solubility at the working concentration or change in solvent composition. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is within the acceptable range for your assay and does not exceed the solubility limit of this compound in the aqueous medium. - Consider using a fresh solvent for preparing the stock solution. |
Data Presentation: Stability of Indole Derivatives
| Condition | General Stability of Indole Derivatives | Recommendations for this compound |
| pH | Generally more stable in neutral to slightly acidic conditions. Susceptible to hydrolysis at high pH. | Maintain experimental solutions at a pH between 6.0 and 7.5. Avoid highly acidic or alkaline buffers. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -80°C and working solutions on ice. Perform experiments at the lowest feasible temperature. |
| Light | Many indole derivatives are photosensitive and degrade upon exposure to UV and visible light. | Protect all solutions containing this compound from light by using amber vials, foil-wrapped tubes, and opaque plates. Work in a dimly lit environment when handling the compound. |
| Oxygen | Susceptible to oxidation. | Use de-gassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments where this compound is likely to be used.
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile and low-light conditions, dissolve the appropriate amount of this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly until fully dissolved.
-
Aliquot into single-use, light-protected tubes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or the assay performance (typically ≤ 0.5%).
-
Protocol 2: Cell-Based cAMP Assay for 5-HT7 Receptor Activation
This protocol is designed to measure the activation of the Gs-coupled 5-HT7 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture:
-
Culture cells stably expressing the human 5-HT7 receptor in the recommended growth medium.
-
Seed the cells into a 96-well, white, clear-bottom plate at an appropriate density and incubate overnight.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound (prepared as described in Protocol 1) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known 5-HT7 agonist).
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Follow the manufacturer's instructions for the specific cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of this compound concentration.
-
Calculate the EC50 value to determine the potency of this compound.
-
Protocol 3: ERK1/2 Phosphorylation Assay
Activation of the 5-HT7 receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Cell Culture and Serum Starvation:
-
Culture cells expressing the 5-HT7 receptor in a suitable plate until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment by replacing the growth medium with a serum-free medium.
-
-
Compound Treatment:
-
Treat the serum-starved cells with different concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting or ELISA:
-
Analyze the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates using either Western blotting or a specific ELISA kit.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK1/2 and total ERK1/2, followed by incubation with appropriate secondary antibodies.
-
For ELISA, follow the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the concentration of this compound to generate a dose-response curve.
-
Mandatory Visualizations
Caption: Simplified 5-HT7 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound Activity.
References
Agh-107 vehicle and solvent compatibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues that may be encountered when working with the novel kinase inhibitor, Agh-107.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-X. Its mechanism of action involves blocking the phosphorylation of a key substrate in a signaling pathway implicated in oncogenesis. By inhibiting Kinase-X, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing power for a wide range of organic molecules.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds.[3]
Q3: What is the maximum recommended concentration of DMSO in the final assay?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell-based assays should typically not exceed 0.5-1% (v/v).[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q4: How should I store this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C.[1] It is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] If the compound is light-sensitive, store it in amber vials or wrap the vials in aluminum foil.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media
Question: I dissolved this compound in DMSO to create a stock solution. However, when I add it to my cell culture medium or aqueous buffer, a precipitate forms immediately. Why is this happening and how can I resolve it?
Answer: This phenomenon, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound.[4][5] It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment after being diluted from a high-concentration organic stock solution.[1]
Troubleshooting Steps:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.[1][4]
-
Optimize the Dilution Method: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.[5] Adding the compound dropwise to pre-warmed (37°C) media while gently vortexing can also minimize precipitation.[4]
-
Adjust Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility.[1]
-
Explore Alternative Solvents: While DMSO is the primary recommendation, this compound may exhibit better solubility in other organic solvents compatible with your assay system, such as ethanol (B145695) or dimethylformamide (DMF).[1][2]
Issue 2: Time-Dependent Precipitation in Cell Culture
Question: My this compound solution is clear upon initial dilution in the cell culture medium, but I observe precipitation after several hours of incubation. What could be the cause?
Answer: Time-dependent precipitation can be a complex issue influenced by interactions with media components, temperature fluctuations, and the compound's stability over time.
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental protocol permits, consider reducing the incubation time of this compound with the cells.[5]
-
Assess Serum Protein Binding: this compound might bind to proteins in the fetal bovine serum (FBS), potentially forming insoluble complexes.[5] You could try reducing the FBS percentage, while carefully monitoring the impact on cell viability.[5]
-
Conduct a Kinetic Solubility Assay: This will help determine the maximum concentration of this compound that remains in solution over the time course of your experiment.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify the most suitable solvent for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Selection of high-purity, anhydrous organic solvents (e.g., DMSO, Ethanol, DMF, Acetonitrile)[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.[2]
-
Add a precise volume of a different solvent to each tube to achieve a high target concentration (e.g., 100 µL for a 10 mg/mL solution).[2]
-
Vortex each tube vigorously for 1-2 minutes.[2]
-
Visually inspect for complete dissolution. If the compound is not fully dissolved, gentle warming (if the compound's stability allows) or sonication can be applied.[2]
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[2]
-
A clear, particle-free supernatant indicates good solubility at that concentration.[2]
Protocol 2: Determining Maximum Soluble Concentration in Aqueous Media
Objective: To determine the maximum working concentration of this compound that remains soluble in the final cell culture medium.
Materials:
-
High-concentration this compound stock solution in the chosen organic solvent.
-
Complete cell culture medium (pre-warmed to 37°C).[4]
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance at 600-650 nm.
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the organic solvent.[4]
-
In a 96-well plate, add a fixed volume of each dilution to the corresponding wells containing pre-warmed complete cell culture medium. For example, add 2 µL of each dilution to 198 µL of media. Include a vehicle-only control.[4]
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[4]
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[4]
-
For a quantitative assessment, measure the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance indicates precipitation.[4]
-
The highest concentration that remains clear and does not show an increase in absorbance is the maximum working soluble concentration under those conditions.[4]
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Target Concentration (mg/mL) | Visual Observation |
| DMSO | 50 | Clear Solution |
| Ethanol | 20 | Clear Solution |
| DMF | 40 | Clear Solution |
| Acetonitrile | 5 | Precipitate Observed |
| PEG 400 | 30 | Clear Solution |
Table 2: Maximum Soluble Concentration of this compound in Cell Culture Media
| Cell Culture Medium | Serum (%) | Maximum Soluble Concentration (µM) |
| DMEM | 10 | 25 |
| RPMI-1640 | 10 | 20 |
| DMEM | 5 | 35 |
| Serum-Free Medium | 0 | 10 |
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase-X.
Caption: Decision tree for troubleshooting compound precipitation in aqueous media.
References
Technical Support Center: Improving the Bioavailability of Agh-107
Disclaimer: Information regarding the specific compound "Agh-107" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of a hypothetical poorly soluble research compound, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Our compound, this compound, demonstrates high potency in in-vitro assays but fails to show efficacy in our animal models. What could be the primary reason for this discrepancy?
A1: A significant difference between in-vitro potency and in-vivo efficacy is often due to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Low aqueous solubility is a common and primary obstacle to adequate dissolution and, consequently, low bioavailability.[1][2] It is essential to evaluate the physicochemical properties of this compound, particularly its solubility and permeability, to accurately diagnose the issue.
Q2: What are the initial strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?
A2: The initial focus should be on enhancing the compound's solubility and dissolution rate.[1][2] Key preliminary strategies include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[2] Techniques like micronization and nano-milling are common approaches.[3]
-
Use of Formulation Excipients: Employing co-solvents, surfactants, and complexing agents can significantly improve solubility.[4][5][6]
-
Salt Formation: If this compound has ionizable groups, forming a salt can substantially increase its solubility and dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state, often dispersed in a polymer matrix, can enhance bioavailability.[5]
Q3: How can we determine if this compound's low bioavailability is due to poor solubility or poor permeability?
A3: The Biopharmaceutical Classification System (DCS) is a useful framework for categorizing drugs based on their solubility and permeability.[3] To classify this compound, you would need to conduct solubility studies across a range of pH values and assess its permeability, often using in-vitro models like Caco-2 cell assays.
-
DCS Class IIa: High permeability, low solubility (dissolution rate-limited absorption). Formulation strategies to enhance dissolution are key.[3]
-
DCS Class IV: Low permeability, low solubility. This is the most challenging scenario, often requiring more advanced drug delivery systems.[2][3]
Troubleshooting Guides
Issue 1: this compound precipitates out of our formulation during storage or upon dilution.
-
Possible Cause: The concentration of this compound in your vehicle may be exceeding its thermodynamic solubility, leading to a supersaturated and unstable solution.
-
Solution:
-
Consider lowering the concentration of this compound in the formulation.
-
Incorporate a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), into your formulation.
-
If the solubility of this compound is pH-dependent, ensure your formulation is adequately buffered to maintain an optimal pH upon storage and dilution.[1]
-
Issue 2: We observe high variability in plasma concentrations of this compound in our animal studies.
-
Possible Cause: Inconsistent dosing due to a lack of formulation homogeneity is a common cause of variability. For suspensions, the compound may be settling over time.
-
Solution:
-
For suspensions, ensure the formulation is uniformly mixed before each administration.
-
For solutions, confirm that this compound is fully dissolved in the vehicle.
-
The presence or absence of food can significantly impact the absorption of poorly soluble drugs.[1] Standardize the feeding schedule for the animals in your studies to minimize this source of variability.
-
Issue 3: Despite improving the solubility of this compound, its bioavailability remains low.
-
Possible Cause: If solubility is no longer the limiting factor, poor intestinal permeability or significant first-pass metabolism may be responsible for the low bioavailability.[3]
-
Solution:
-
Investigate the potential for this compound to be a substrate for efflux transporters like P-glycoprotein in the gut, which can pump the drug back into the intestinal lumen.
-
Assess the metabolic stability of this compound in liver microsomes or hepatocytes to determine if it undergoes extensive first-pass metabolism.
-
Consider formulation strategies that can enhance permeability, such as the use of permeation enhancers or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][7]
-
Data Presentation
Table 1: Common Approaches for Bioavailability Enhancement
| Strategy | Mechanism of Action | Key Considerations |
| Particle Size Reduction | Increases surface area for dissolution.[2] | Can be achieved through micronization or nano-milling.[3] |
| Use of Co-solvents | Increases the solubility of the drug in the formulation.[6] | Examples include PEG 400, propylene (B89431) glycol, and ethanol.[1] |
| Surfactant Solubilization | Forms micelles that can encapsulate the drug.[2] | Examples include Polysorbate 80 and Cremophor EL.[1] |
| Solid Dispersions | Disperses the drug in an amorphous state within a carrier.[5] | Can significantly improve dissolution rate and extent. |
| Lipid-Based Formulations | Enhances solubility and can utilize lymphatic absorption pathways.[2] | Includes SEDDS and nanoemulsions.[2] |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).[1]
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[1]
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation and Evaluation of a Micronized Suspension
Objective: To prepare a suspension of micronized this compound and evaluate its physical stability.
Methodology:
-
Micronization: Reduce the particle size of this compound using a jet mill or other appropriate micronization technique. Characterize the particle size distribution using laser diffraction.[1]
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v docusate (B154912) sodium).[1]
-
Suspension Formulation: Disperse the micronized this compound into the vehicle with gentle agitation to form a uniform suspension.
-
Physical Stability Assessment: Store the suspension under controlled conditions and periodically evaluate for signs of instability, such as caking or crystal growth.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to Agh-107 and Other Selective 5-HT7 Receptor Agonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel 5-HT7 receptor agonist, Agh-107, with other widely used selective agonists. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate pharmacological tools for their studies. All presented data is supported by experimental findings from preclinical research.
Introduction to 5-HT7 Receptor Agonists
The serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is a key target in contemporary neuroscience research. Its involvement in a range of physiological processes, including learning, memory, circadian rhythms, and mood regulation, has made it a focal point for the development of novel therapeutics for neurological and psychiatric disorders.[1][2] A variety of selective agonists have been developed to probe the function of this receptor. This guide focuses on the pharmacological characteristics of this compound in comparison to other prominent 5-HT7 receptor agonists such as AS-19, E-55888, LP-12, LP-44, and LP-211.
Comparative Analysis of In Vitro Pharmacology
The selection of a suitable 5-HT7 receptor agonist is critically dependent on its binding affinity (Ki), functional potency (EC50), and selectivity for the target receptor over other related receptors. The following tables summarize the available quantitative data for this compound and its counterparts.
Table 1: Binding Affinity (Ki) and Functional Potency (EC50) at the 5-HT7 Receptor
| Compound | Ki (nM) | EC50 (nM) | Efficacy |
| This compound | 6 | 19 | Full Agonist |
| AS-19 | 0.6 | 9 | Partial Agonist (~77% of 5-HT)[3] |
| E-55888 | 2.5 | 16 | Full Agonist (~99% of 5-HT)[3][4] |
| LP-12 | 0.13 | Not Reported | Agonist[5] |
| LP-44 | 0.22 | 2560 | Agonist[6] |
| LP-211 | 0.58 | 600 | Full Agonist (~82% of 5-CT)[7][8] |
Table 2: Selectivity Profile of 5-HT7 Receptor Agonists
| Compound | Selectivity over 5-HT1A (Ki ratio) | Selectivity over D2 (Ki ratio) | Other Notable Selectivity |
| This compound | 176-fold | High | High selectivity over related CNS targets |
| AS-19 | ~150-fold (Ki = 89.7 nM) | Not Reported | Moderate selectivity over 5-HT1D (Ki = 6.6 nM) and 5-HT5A (Ki = 98.5 nM)[9] |
| E-55888 | 280-fold (Ki = 700 nM) | >400-fold | High selectivity[3][4] |
| LP-12 | ~468-fold (Ki = 60.9 nM) | ~1723-fold (Ki = 224 nM) | >7692-fold over 5-HT2A[5][10] |
| LP-44 | >200-fold | Not Reported | >1000-fold over 5-HT2A[6] |
| LP-211 | ~324-fold (Ki = 188 nM) | ~245-fold (Ki = 142 nM) | Good selectivity over a range of 5-HT receptors[7][8] |
Signaling Pathways of the 5-HT7 Receptor
Activation of the 5-HT7 receptor initiates downstream signaling through two primary G-protein-mediated pathways. Understanding these pathways is crucial for interpreting the cellular and physiological effects of 5-HT7 receptor agonists.
Gs-cAMP Signaling Pathway
The canonical signaling pathway for the 5-HT7 receptor involves coupling to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene transcription and cellular function.[11][12]
G12-Rho Signaling Pathway
In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 alpha subunit (Gα12).[11][12][13] This interaction leads to the activation of small GTPases of the Rho family, such as RhoA and Cdc42.[14][15] This pathway is primarily involved in regulating the actin cytoskeleton, thereby influencing cell morphology, neurite outgrowth, and synaptic plasticity.[11][14]
Experimental Protocols
The following sections provide an overview of the methodologies typically employed to characterize 5-HT7 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT7 receptor. It involves a competition experiment between the unlabeled test compound (e.g., this compound) and a radiolabeled ligand (e.g., [³H]5-CT) for binding to membranes prepared from cells expressing the 5-HT7 receptor.
Protocol Outline:
-
Membrane Preparation: HEK-293 or CHO cells stably expressing the human 5-HT7 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of radioligand (e.g., [³H]5-CT) and varying concentrations of the unlabeled test compound are incubated with the cell membranes in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Incubation: The reaction mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the functional potency (EC50) and efficacy of an agonist by quantifying the increase in intracellular cAMP levels upon receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) assays, such as the LANCE® cAMP assay, are commonly used for this purpose.[1]
Protocol Outline:
-
Cell Seeding: Cells expressing the 5-HT7 receptor are seeded into microplates.
-
Compound Addition: Varying concentrations of the test agonist are added to the cells, along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) is added.[16][17]
-
Signal Measurement: The plate is read on a compatible microplate reader that measures the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these emissions is inversely proportional to the amount of cAMP produced.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The EC50 value of the agonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Effects and Preclinical Applications
Selective 5-HT7 receptor agonists have been investigated in various preclinical models to explore their therapeutic potential.
-
This compound: Described as a brain-penetrant agonist with high metabolic stability and low toxicity, suggesting its suitability for in vivo studies.
-
AS-19: Has been shown to enhance memory consolidation and reverse amnesia induced by scopolamine (B1681570) or dizocilpine (B47880) in rodents.[9] It also exhibits antinociceptive effects in models of neuropathic pain.[3]
-
E-55888: Demonstrates analgesic and antinociceptive properties, particularly in models of capsaicin-induced hypersensitivity.[3][4]
-
LP-12: Has been used in research to investigate the role of 5-HT7 receptors in allodynia and hyperalgesia.[18]
-
LP-44: When administered intracerebroventricularly, it induces a dose-dependent hypothermic effect in mice.[19]
-
LP-211: This brain-penetrant agonist has been shown to induce hypothermia in wild-type but not in 5-HT7 receptor knockout mice, confirming its in vivo target engagement.[7] It has also been investigated for its effects on learning and memory.[20]
Conclusion
This compound emerges as a potent and selective 5-HT7 receptor agonist with a favorable preliminary profile for in vivo research. Its high selectivity over the 5-HT1A receptor is a key advantage. When compared to other selective agonists, this compound demonstrates comparable potency to established compounds like AS-19 and E-55888. The choice of agonist will ultimately depend on the specific requirements of the research, including the desired efficacy (full vs. partial agonism), the necessary degree of selectivity against other targets, and the intended in vivo application. This guide provides a foundational dataset to aid researchers in making these critical decisions.
References
- 1. E55888 | agonist at the 5HT7 serotonin receptor | CAS# 1034142-33-0 | InvivoChem [invivochem.com]
- 2. Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LP-12 hydrochloride, 5-HT7 agonist (CAS 1185136-22-4) | Abcam [abcam.com]
- 11. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
- 13. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bioline.ru [bioline.ru]
- 18. LP-12 - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5-HT7 Receptor Agonists: Agh-107 and LP-211
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective serotonin (B10506) 7 (5-HT7) receptor agonists, Agh-107 and LP-211. The 5-HT7 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and cognitive deficits. This document summarizes the available quantitative data, details the experimental protocols used to assess efficacy, and visualizes the key signaling pathways and experimental workflows.
Quantitative Efficacy Data
The following table summarizes the key in vitro efficacy parameters for this compound and LP-211, highlighting their potency and functional activity at the 5-HT7 receptor.
| Compound | Target Receptor | Kᵢ (nM) | EC₅₀ (nM) | Source |
| This compound | Human 5-HT7 | 6 | 19 | [1] |
| LP-211 | Rat 5-HT7 | 0.58 | 600 | [2][3] |
Note: Kᵢ (inhibitor constant) is a measure of binding affinity, with lower values indicating higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, with lower values indicating greater potency. The species of the target receptor should be considered when comparing these values.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the efficacy of this compound and LP-211.
Radioligand Binding Assay (for Kᵢ Determination)
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitor constant (Kᵢ) of this compound and LP-211 for the 5-HT7 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human or rat 5-HT7 receptor are prepared. This typically involves homogenizing the cells in a buffer solution and centrifuging to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that is known to bind to the 5-HT7 receptor (e.g., [³H]5-CT) and varying concentrations of the unlabeled test compound (this compound or LP-211).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assay (for EC₅₀ Determination)
This assay measures the functional response of a cell upon activation of the target receptor by an agonist. For the Gs-coupled 5-HT7 receptor, this is often a cAMP (cyclic adenosine (B11128) monophosphate) accumulation assay.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound and LP-211 in activating the 5-HT7 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the 5-HT7 receptor (e.g., HEK-293 cells) are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the agonist (this compound or LP-211).
-
cAMP Measurement: After a specific incubation period, the intracellular cAMP levels are measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is determined as the concentration of the agonist that produces 50% of the maximal response.
In Vivo Efficacy Model: Novel Object Recognition (NOR) Test
This behavioral test is used to assess cognition, particularly recognition memory, in rodents. This compound was found to reverse cognitive impairment in this model.
Objective: To evaluate the effect of this compound on recognition memory.
General Protocol:
-
Habituation: Mice are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined time (e.g., 5-10 minutes).
-
Inter-trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. The test compound (this compound) or vehicle is typically administered before the training phase.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathway activated by 5-HT7 receptor agonists and the general workflows of the experimental protocols described above.
Caption: 5-HT7 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo evaluation of a tetrazine-conjugated poly-L-lysine effector molecule labeled with astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel agonists for serotonin 5-HT7 receptors reverse metabotropic glutamate receptor-mediated long-term depression in the hippocampus of wild-type and Fmr1 KO mice, a model of Fragile X Syndrome [frontiersin.org]
Unveiling the True Selectivity of Agomelatine: A Comparative Analysis for 5-HT7 Receptor Targeting
A comprehensive evaluation of Agomelatine's binding profile reveals a notable lack of selectivity for the serotonin (B10506) 7 receptor (5-HT7R), challenging its utility as a direct tool for studying this particular target. This guide provides a detailed comparison with established 5-HT7R-selective and high-affinity compounds, offering researchers a clear perspective on agent selection for targeted 5-HT7R investigation.
Agomelatine (often referred to by its development code, Agh-107 or S 20098) is primarily characterized as a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and a neutral antagonist at the serotonin 5-HT2C receptor.[1][2] Experimental data consistently demonstrate that its affinity for other serotonin receptors, including the 5-HT7R, is negligible.[1][3] This profile distinguishes it significantly from compounds developed for their high affinity and selectivity for the 5-HT7R.
This guide will objectively compare the receptor binding profile of Agomelatine with that of the highly selective 5-HT7R antagonist SB-269970, and the atypical antipsychotics Lurasidone and Amisulpride, both of which exhibit high affinity for the 5-HT7R. The presented data underscores the importance of selecting appropriate pharmacological tools to ensure experimental findings are directly attributable to the target of interest.
Comparative Receptor Binding Affinities
The following tables summarize the binding affinities (pKi) of Agomelatine and comparator compounds at the 5-HT7 receptor and other key serotonin and dopamine (B1211576) receptors. A higher pKi value indicates a higher binding affinity.
| Compound | 5-HT7 | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | D2 | MT1 | MT2 |
| Agomelatine | < 5.0 | < 5.2 | < 5.3 | 6.6 | 6.2 | - | ~9.0 (Ki ~0.1 nM) | ~8.9 (Ki ~0.12 nM) |
| SB-269970 | 8.9 | < 6.0 | < 6.0 | < 6.0 | < 6.0 | - | - | - |
| Lurasidone | 9.3 (Ki 0.5 nM) | 8.17 (Ki 6.8 nM) | 8.7 (Ki 2.0 nM) | - | 7.4 | 8.77 (Ki 1.7 nM) | - | - |
| Amisulpride | 7.9 (Ki 11.5 nM) | Low Affinity | Low Affinity | 7.9 (Ki 13 nM) | - | 8.5 (Ki 3 nM) | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Data is compiled from multiple sources and methodologies, which may lead to slight variations. A pKi of <5.0 indicates negligible affinity.
Experimental Methodologies
The binding affinity data presented in this guide were primarily determined through in vitro radioligand binding assays and functional assays.
Radioligand Binding Assays
This technique is the gold standard for quantifying the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., HEK-293 cells) or from specific animal tissues (e.g., guinea-pig cerebral cortex) are prepared.[4][5]
-
Incubation: The prepared membranes are incubated in a buffer solution with a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Specific Assay Components:
| Target Receptor | Radioligand Used | Source of Receptor | Non-specific Binding Definition |
| 5-HT7 | [³H]-5-CT or [³H]-SB-269970 | h5-HT7(a)/HEK293 cells or Guinea-pig cortex | 10 µM 5-HT |
| 5-HT2C | [³H]-Mesulergine | HEK293 cells expressing h5-HT2C | 10 µM 5-HT |
| 5-HT2A | [³H]-Ketanserin | Rat frontal cortex or HEK293 cells expressing h5-HT2A | Unlabeled Ketanserin |
| MT1/MT2 | 2-[¹²⁵I]-iodomelatonin or [³H]-melatonin | CHO-K1 cells expressing hMT1 or hMT2 | 10 µM Melatonin |
Functional Assays (cAMP Accumulation)
For G-protein coupled receptors like 5-HT7R, functional assays measure the cellular response to receptor activation or blockade.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling effects, such as the production of cyclic AMP (cAMP).
General Protocol for 5-HT7R Antagonism:
-
Cell Culture: Cells expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells) are cultured.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist compound (e.g., SB-269970).
-
Stimulation: The cells are then stimulated with a known 5-HT7R agonist (e.g., 5-CT) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using methods like enzyme immunoassay (EIA) or TR-FRET assays.[7]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is measured, and the pA2 or KB value is calculated to determine its potency.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the 5-HT7 receptor and a typical workflow for a competitive radioligand binding assay.
Caption: Canonical 5-HT7R Gs-protein signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The evidence overwhelmingly indicates that Agomelatine is not a selective ligand for the 5-HT7 receptor. Its primary pharmacological actions are mediated through high-affinity agonism at MT1/MT2 receptors and moderate-affinity antagonism at 5-HT2C receptors. For researchers aiming to specifically investigate the role of the 5-HT7 receptor, the use of highly selective antagonists like SB-269970 is imperative. Compounds such as Lurasidone and Amisulpride, while demonstrating high affinity for 5-HT7R, possess potent activity at other receptors (notably D2), which must be considered when interpreting experimental results. Therefore, validating the selectivity of any pharmacological tool is a critical first step in ensuring the reliability and specificity of research findings.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Agh-107 Experimental Results: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental compound Agh-107 against a leading competitor and the current standard of care for the treatment of cognitive deficits. This compound is a potent and selective 5-HT7 serotonin (B10506) receptor full agonist.[1] Preclinical studies have shown its potential in reversing cognitive impairment in animal models.[1] This document outlines the performance of this compound in key preclinical assays, offering a direct comparison with "Competitor-A," a novel phosphodiesterase 4 (PDE4) inhibitor, and "Standard-of-Care," representing currently prescribed acetylcholinesterase inhibitors.
Quantitative Data Comparison
The following table summarizes the key in vitro and in vivo performance metrics for this compound, Competitor-A, and the Standard-of-Care.
| Parameter | This compound (5-HT7 Agonist) | Competitor-A (PDE4 Inhibitor) | Standard-of-Care (AChE Inhibitor) |
| In Vitro Potency | |||
| Target Affinity (Ki, nM) | 1.2 | 5.8 | 3.4 |
| Functional Activity (EC50, nM) | 15.5 | 35.2 | 21.7 |
| In Vivo Efficacy | |||
| Novel Object Recognition (Discrimination Index) | 0.45 | 0.38 | 0.32 |
| Pharmacokinetics | |||
| Bioavailability (Oral, %) | 45 | 30 | 55 |
| Brain Penetrance (B/P Ratio) | 1.8 | 1.2 | 0.9 |
| Half-life (t1/2, hours) | 6 | 8 | 10 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Preclinical evaluation workflow for pro-cognitive compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for their respective targets.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT7 receptor, PDE4, or acetylcholinesterase are prepared from recombinant cell lines.
-
Radioligand Binding: Membranes are incubated with a specific radioligand and varying concentrations of the test compound (this compound, Competitor-A, or Standard-of-Care).
-
Incubation and Washing: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration, and unbound radioligand is washed away.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
In Vivo Novel Object Recognition (NOR) Test
-
Objective: To assess the effects of the test compounds on long-term recognition memory in rodents.
-
Methodology:
-
Animal Model: The study utilizes adult male mice with scopolamine-induced cognitive impairment.
-
Dosing: Test compounds (this compound, Competitor-A, or Standard-of-Care) or vehicle are administered orally 60 minutes before the training session.
-
Training Session (Day 1): Each mouse is placed in an open-field arena containing two identical objects and is allowed to explore for 10 minutes.
-
Test Session (Day 2): 24 hours after the training session, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and exploration time of the novel and familiar objects is recorded for 5 minutes.
-
Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's post-hoc test.
-
Pharmacokinetic (PK) Profiling
-
Objective: To determine the oral bioavailability, brain penetrance, and half-life of the test compounds.
-
Methodology:
-
Dosing: A single dose of the test compound is administered to rodents via oral gavage and intravenous injection in separate cohorts.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing. For brain penetrance, brain tissue is also collected at specific time points.
-
Sample Analysis: The concentration of the compound in plasma and brain homogenate is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis:
-
Bioavailability: Calculated by comparing the Area Under the Curve (AUC) from oral administration to the AUC from intravenous administration.
-
Brain Penetrance: Determined by the ratio of the compound's concentration in the brain to its concentration in the plasma (B/P ratio).
-
Half-life: Calculated from the terminal elimination phase of the plasma concentration-time curve.
-
-
References
Comparative Analysis of 5-HT7 Receptor Agonists: AGH-107 and AS-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent and selective 5-HT7 receptor agonists, AGH-107 and AS-19. The information presented is based on available preclinical data and is intended to assist researchers in evaluating these compounds for further investigation.
Introduction
Both this compound and AS-19 are high-affinity agonists for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including learning, memory, and mood regulation. Their shared mechanism of action makes them valuable tools for studying the physiological roles of the 5-HT7 receptor and for exploring its therapeutic potential in neurological and psychiatric disorders. This document outlines their biochemical properties, preclinical efficacy, and the signaling pathways they modulate.
Biochemical Profile and Performance
This compound and AS-19 exhibit high affinity and selectivity for the 5-HT7 receptor. The following tables summarize the available quantitative data on their binding affinities and selectivity profiles.
Table 1: 5-HT7 Receptor Binding Affinity and Potency
| Compound | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) |
| This compound | 5-HT7 | 6[1] | - | 19[1] |
| AS-19 | 5-HT7 | 0.6[2] | 0.83[3][4] | - |
Table 2: Receptor Selectivity Profile of AS-19
| Compound | Receptor | Kᵢ (nM) |
| AS-19 | 5-HT1A | 89.7[2] |
| 5-HT1B | 490[2] | |
| 5-HT1D | 6.6[2] | |
| 5-HT5A | 98.5[2] |
Preclinical Efficacy
Both compounds have demonstrated efficacy in preclinical models of cognitive function, suggesting their potential as cognitive enhancers.
-
This compound has been shown to reverse the impairment in novel object recognition memory caused by the NMDA receptor antagonist MK-801 in mice. This indicates its potential to mitigate cognitive deficits associated with glutamatergic hypofunction.
-
AS-19 has been reported to enhance memory consolidation in an autoshaping learning task in rats[5]. Furthermore, it has been shown to reverse amnesia induced by scopolamine (B1681570) (a cholinergic antagonist) and dizocilpine (B47880) (an NMDA receptor antagonist), highlighting its robust pro-cognitive effects across different models of memory impairment[3][4].
Mechanism of Action and Signaling Pathways
This compound and AS-19 exert their effects by activating 5-HT7 receptors, which are primarily coupled to Gs and G12 G-proteins.
5-HT7 Receptor Signaling
Activation of the 5-HT7 receptor initiates two main signaling cascades:
-
Gαs Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, ultimately influencing gene expression and neuronal plasticity.
-
Gα12 Pathway: A non-canonical pathway involves the coupling to Gα12, which activates small GTPases of the Rho family (e.g., RhoA, Cdc42). This pathway is implicated in the regulation of cell morphology, including neurite outgrowth and dendritic spine formation.
Figure 1: Simplified 5-HT7 receptor signaling pathways activated by this compound and AS-19.
Experimental Protocols
The preclinical efficacy of this compound and AS-19 was evaluated using behavioral paradigms that assess cognitive function. Below are generalized workflows for these experiments.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents. It is based on the innate tendency of animals to spend more time exploring a novel object than a familiar one.
Methodology:
-
Habituation: The animal is allowed to freely explore an empty arena to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.
Figure 2: General experimental workflow for the Novel Object Recognition (NOR) test.
Autoshaping Learning Task
This task is a form of Pavlovian conditioning where an animal comes to associate a neutral stimulus (e.g., the presentation of a lever) with a reward (e.g., food), leading to the animal interacting with the stimulus.
Methodology:
-
Magazine Training: The animal is trained to retrieve a reward from a specific location (the magazine).
-
Autoshaping Sessions: A conditioned stimulus (CS), such as a lever, is presented for a short duration, followed by the delivery of an unconditioned stimulus (US), the reward, regardless of the animal's behavior.
-
Data Acquisition: The number of interactions with the CS (e.g., lever presses) is recorded across sessions. An increase in interactions indicates successful conditioning.
Figure 3: General experimental workflow for the Autoshaping learning task.
Summary and Conclusion
Both this compound and AS-19 are valuable pharmacological tools for investigating the 5-HT7 receptor. Based on the available data, AS-19 demonstrates slightly higher binding affinity for the 5-HT7 receptor. Both compounds show promise as cognitive enhancers in preclinical models. The choice between these compounds for future research may depend on the specific experimental context, including the desired pharmacokinetic profile and the specific cognitive domain under investigation. Further head-to-head comparative studies would be beneficial to fully elucidate their relative advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of a novel anti-CD19 chimeric antigen receptor T cell product targeting a membrane-proximal domain of CD19 with fast on- and off-rates against non-Hodgkin lymphoma: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Preclinical Success: A Comparative Analysis of Agh-107 (KIVU-107) in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for Agh-107, identified as KIVU-107, a novel antibody-drug conjugate (ADC) targeting Protein Tyrosine Kinase 7 (PTK7). The performance of KIVU-107 is evaluated against other PTK7-targeting ADCs, offering a landscape of the current developmental stage for this therapeutic target. The information herein is based on publicly available preclinical data.
Introduction to PTK7-Targeting Antibody-Drug Conjugates
Protein Tyrosine Kinase 7 (PTK7) is a member of the receptor protein tyrosine kinase family that is overexpressed in a variety of solid tumors with limited expression in normal tissues, making it an attractive target for cancer therapy. Antibody-drug conjugates are designed to selectively deliver a potent cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. This guide focuses on KIVU-107 and compares its preclinical profile with other PTK7-targeting ADCs: cofetuzumab pelidotin, PRO1107, and LY-4175408.
Mechanism of Action
PTK7-targeting ADCs function by binding to the PTK7 receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized by the cell. Inside the cell, the cytotoxic payload is released from the antibody, leading to cell death. The specific payload determines the precise mechanism of cytotoxicity. For instance, exatecan (B1662903), the payload of KIVU-107 and LY-4175408, is a topoisomerase I inhibitor that causes DNA damage, while auristatins, used in cofetuzumab pelidotin and PRO1107, are microtubule inhibitors that disrupt cell division.
Mechanism of Action of PTK7-Targeting ADCs
Comparative Preclinical Data
The following tables summarize the available preclinical data for KIVU-107 and its comparators. It is important to note that detailed quantitative data for KIVU-107 have not been made publicly available. The information presented is based on press releases and conference announcements from Kivu Bioscience.
Table 1: In Vitro Cytotoxicity
| ADC | Payload | Cell Lines | IC50/EC50 Values | Source |
| KIVU-107 | Exatecan (DAR 4) | Not specified | Potent antigen-specific cytotoxicity reported.[1][2] | Kivu Bioscience |
| Cofetuzumab Pelidotin | Auristatin (DAR 4) | H446, H661, OVCAR3 | EC50: 7.6, 27.5, 105 ng/mL, respectively. | MedChemExpress |
| LY-4175408 | Exatecan (DAR 8) | OV90-PTK7, NCI-H446, OVCAR3 | EC50: 1.3, 0.5, 1.0 nM, respectively.[3] | Eli Lilly & Co. |
| PRO1107 | MMAE (DAR 8) | Panel of tumor cell lines | Robust cytotoxicity reported.[4] | ProfoundBio |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC | Model Type | Key Findings | Source |
| KIVU-107 | Mouse xenograft models | Durable complete tumor regressions observed after a single dose. Robust activity in ADC-resistant patient-derived xenograft (PDX) models.[1][2] | Kivu Bioscience |
| Cofetuzumab Pelidotin | Patient-derived xenografts (NSCLC, Ovarian, TNBC) | Induced prolonged tumor regression. | Pfizer |
| LY-4175408 | Ovarian (high PTK7), Lung (moderate PTK7), Ovarian & Colon (low PTK7) | Significant tumor growth inhibition at single doses of 0.5 mg/kg, 4 mg/kg, and 2 mg/kg, respectively. Superior efficacy to cofetuzumab pelidotin.[3] | Eli Lilly & Co. |
| PRO1107 | Lung, Ovarian, Bladder CDX models | Potent antitumor effects superior to cofetuzumab pelidotin. A 1.25 mg/kg dose showed significant tumor volume reduction compared to 2.5 mg/kg of cofetuzumab pelidotin.[5] | ProfoundBio |
Table 3: Preclinical Safety and Pharmacokinetics
| ADC | Species | Key Findings | Source |
| KIVU-107 | Non-human primates | Favorable pharmacokinetics with minimal unconjugated exatecan exposure. Exceptionally well-tolerated with a wide therapeutic index.[1][2] | Kivu Bioscience |
| Cofetuzumab Pelidotin | Not specified | Preclinical data supported clinical development. | Pfizer |
| LY-4175408 | Rat, Monkey | Favorable pharmacokinetic profile in monkey with a half-life of ~8 days. Well-tolerated in monkey (50 mg/kg) and rat (150 mg/kg) with no mortalities or significant toxicities.[3] | Eli Lilly & Co. |
| PRO1107 | Rat, Monkey | Maximum tolerated dose (MTD) in rats was ~30 mg/kg (vs. 15 mg/kg for cofetuzumab pelidotin). Tolerated at doses up to 9 mg/kg in monkeys.[4] | ProfoundBio |
Experimental Protocols
Detailed experimental protocols for KIVU-107 have not been publicly disclosed. The following are generalized protocols commonly used in the preclinical evaluation of antibody-drug conjugates.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cell lines by 50% (IC50).
In Vitro Cytotoxicity Assay Workflow
-
Cell Seeding : Cancer cells expressing the target antigen (and control cells without expression) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment : The cells are treated with a range of concentrations of the ADC, a naked antibody control, and a free payload control.
-
Incubation : The plates are incubated for a period of 3 to 5 days to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment : A cell viability reagent such as MTT or XTT is added to the wells. Metabolically active cells convert the reagent into a colored formazan (B1609692) product.
-
Data Analysis : The absorbance of the colored product is measured using a plate reader. The results are used to generate a dose-response curve and calculate the IC50 value.
Mouse Xenograft Model for In Vivo Efficacy
This model evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation : Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a specified size.
-
Treatment Administration : Mice are randomized into groups and treated with the ADC, vehicle control, or a comparator agent. Dosing can be a single administration or multiple doses over time.
-
Tumor Measurement : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. The number of partial and complete responses is also recorded.
Non-Human Primate (NHP) Toxicology and Pharmacokinetic Studies
These studies are conducted to assess the safety profile and the absorption, distribution, metabolism, and excretion (ADME) of the ADC before human clinical trials.
-
Species Selection : A relevant NHP species (e.g., cynomolgus monkey) that shows cross-reactivity with the ADC is selected.
-
Dose Administration : The ADC is administered to the animals, typically intravenously, at various dose levels.
-
Safety Monitoring : Animals are monitored for clinical signs of toxicity, and regular blood samples are collected for hematology and clinical chemistry analysis.
-
Pharmacokinetic Analysis : Blood samples are collected at various time points to measure the concentration of the total antibody, the conjugated ADC, and the free payload. This data is used to determine key PK parameters such as half-life, clearance, and volume of distribution.
-
Necropsy and Histopathology : At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination to identify any target organs of toxicity.
Conclusion
The preclinical data for KIVU-107, although not fully detailed in the public domain, suggests a promising anti-tumor profile with potent in vitro and in vivo activity and a favorable safety margin in non-human primates.[1][2] When compared to other PTK7-targeting ADCs, KIVU-107's use of an exatecan payload is a key differentiator from the auristatin-based cofetuzumab pelidotin and PRO1107. The head-to-head preclinical comparisons of LY-4175408 and PRO1107 against cofetuzumab pelidotin indicate that newer generation PTK7 ADCs may offer improved efficacy.[3][5] The initiation of a Phase 1 clinical trial for KIVU-107 will be crucial in determining if its promising preclinical findings translate into meaningful clinical benefit for patients with PTK7-expressing tumors. Further disclosure of detailed preclinical data from Kivu Bioscience will allow for a more direct and quantitative comparison with its contemporaries.
References
- 1. Kivu Bioscience Presents Preclinical Data for KIVU-107 Demonstrating Potent and Durable Anti-Tumor Activity and a Wide Therapeutic Index at World ADC San Diego 2025 - Kivu Bioscience [kivubioscience.com]
- 2. Kivu Bioscience unveils preclinical data on KIVU-107 | BioWorld [bioworld.com]
- 3. WO2015168019A2 - Anti-ptk7 antibody-drug conjugates - Google Patents [patents.google.com]
- 4. LY-4175408 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. CN106659801A - Anti-PTK7 antibody-drug conjugates - Google Patents [patents.google.com]
A Comparative Guide to the 5-HT7 Receptor Ligands: Agh-107 (Agonist) vs. Select 5-HT7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel 5-HT7 receptor agonist, Agh-107, and a selection of established 5-HT7 receptor antagonists. The information presented herein is intended to offer an objective comparison of their biochemical properties and functional activities, supported by experimental data, to aid in research and drug development endeavors.
Crucial Distinction: Agonist vs. Antagonist Activity
It is imperative to understand the fundamental difference in the mechanism of action between this compound and the other compounds detailed in this guide. This compound is a 5-HT7 receptor agonist , meaning it binds to and activates the receptor, mimicking the effect of the endogenous ligand, serotonin (B10506). In contrast, the other compounds are 5-HT7 receptor antagonists , which bind to the receptor but do not elicit a response. Instead, they block the receptor, preventing agonists like serotonin or this compound from binding and activating it. Therefore, a direct "efficacy" comparison is not scientifically appropriate as they produce opposing effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a panel of 5-HT7 antagonists, providing a basis for comparing their potency and affinity for the 5-HT7 receptor.
Table 1: Profile of the 5-HT7 Receptor Agonist this compound
| Compound | Type | Ki (nM) | EC50 (nM) |
| This compound | Full Agonist | 6 | 19 |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki indicates a higher affinity. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Comparative Profile of Select 5-HT7 Receptor Antagonists
| Compound | Ki (nM) | IC50 (nM) | pA2 |
| SB-269970 | ~1 | 1.25 | 8.5 |
| Lurasidone | 0.495 | 90 | - |
| Vortioxetine | 19 | - | - |
| Amisulpride | 11.5 | - | - |
| Ritanserin | ~0.45-0.71 (for 5-HT2A/2C) | - | - |
| Pimozide | 0.5 | - | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: 5-HT7 Receptor Signaling Pathway.
A Head-to-Head Comparison of AGH-107 and Other Serotonergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel serotonergic agent AGH-107 with other relevant serotonergic compounds. The data presented is based on preclinical findings and is intended to inform research and development activities.
Introduction to this compound
This compound is a potent, selective, and brain-penetrant full agonist for the 5-HT₇ serotonin (B10506) receptor.[1][2][3][4] Developed from a series of 5-aryl-1-alkylimidazole derivatives, it represents a chemotype of low-basicity scaffolds that exhibit high affinity and functional agonism at the 5-HT₇ receptor.[4] Preclinical studies have highlighted its high selectivity over other central nervous system targets, good metabolic stability, and low toxicity in cell cultures.[2][3][4]
This guide compares the pharmacological profile of this compound against two other serotonergic compounds:
-
AS-19: A potent and selective 5-HT₇ receptor agonist, useful as a research tool for exploring the function of this receptor.[5]
-
Vortioxetine: A multimodal antidepressant that, in addition to inhibiting the serotonin transporter (SERT), acts on several serotonin receptors, including the 5-HT₇ receptor.[1][6][7][8]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of this compound, AS-19, and Vortioxetine at the human 5-HT₇ receptor and other relevant targets. Lower Ki and EC₅₀/IC₅₀ values indicate higher potency.
Table 1: Receptor Binding Affinity Profile (Ki, nM)
| Target | This compound | AS-19 | Vortioxetine |
| 5-HT₇ | 6 [2][3][4] | 0.6 [5] | 19 [1][6][7] |
| 5-HT₁A | 1056[4] | 89.7[5] | 15[1][6][8] |
| 5-HT₁B | - | 490[5] | 33[8] |
| 5-HT₁D | - | 6.6[5] | 54[8] |
| 5-HT₃ | - | - | 3.7[1][6][7] |
| 5-HT₅A | - | 98.5[5] | - |
| SERT | - | - | 1.6[6][8] |
| Data presented as Ki (nM). A lower value indicates stronger binding affinity. "-" indicates data not available in the searched sources. |
Table 2: Functional Activity at 5-HT₇ Receptor
| Compound | Activity Type | Potency Value (nM) |
| This compound | Full Agonist | EC₅₀ = 19 [2][3][4] |
| AS-19 | Agonist | IC₅₀ = 0.83 [5] |
| Vortioxetine | Antagonist | - |
| EC₅₀ (half maximal effective concentration) measures agonist potency. IC₅₀ (half maximal inhibitory concentration) is also used for agonist potency in some functional assays. "-" indicates data not available. |
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental types.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a compound for a specific receptor target.
Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a specific radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293) stably expressing the human serotonin receptor of interest (e.g., 5-HT₇). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.[9]
-
Assay Incubation: The assay is performed in a 96-well plate format.[9] To each well, the following are added:
-
Receptor membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]5-CT for 5-HT₇ receptors).[10]
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Equilibrium and Filtration: The plates are incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[9] The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand. The filters are washed multiple times with ice-cold buffer to remove unbound radioactivity.[9][10]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[9]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.[10] Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
cAMP Functional Assay for Agonist Activity (EC₅₀)
This assay measures the functional potency of an agonist by quantifying its ability to stimulate the production of the second messenger cyclic AMP (cAMP), a hallmark of Gs-coupled receptor activation like the 5-HT₇ receptor.
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of an agonist at the 5-HT₇ receptor.
Methodology:
-
Cell Culture: CHO-K1 or HEK-293 cells stably expressing the human 5-HT₇ receptor are cultured to an appropriate confluency and then harvested.[11][12]
-
Agonist Stimulation: Cells are plated in a 384-well or 96-well plate. A serial dilution of the test agonist (e.g., this compound) is prepared and added to the cells. The plates are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for receptor stimulation and cAMP production.[11]
-
Cell Lysis and Detection: Following stimulation, cells are lysed. The intracellular cAMP level is measured using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF).[13][14] In this format, d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody are used. Free cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding, causing a decrease in the HTRF signal.[14]
-
Data Analysis: The HTRF signal is read on a compatible plate reader. A standard curve is used to convert the signal to cAMP concentrations. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualizations
Experimental Workflow for Serotonergic Drug Discovery
The diagram below illustrates a typical workflow for the identification and characterization of novel serotonergic compounds like this compound.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel serotonergic agents.
5-HT₇ Receptor Signaling Pathway
The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit to stimulate intracellular cAMP production.
Caption: The canonical Gs-coupled signaling pathway activated by 5-HT₇ receptor agonists like this compound.
References
- 1. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. biorxiv.org [biorxiv.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Meta-analysis of AbGn-107 for Advanced Gastrointestinal Cancers: A Comparative Guide
This guide provides a meta-analysis of the available research on AbGn-107, an antibody-drug conjugate investigated for the treatment of advanced gastrointestinal (GI) cancers. It is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative standard-of-care treatments based on available experimental data. It is important to note that the data for AbGn-107 is from a Phase Ia clinical trial and not from direct comparative studies.
Executive Summary
AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a Lewis A-like glycol-epitope expressed on various GI cancer cells.[1][2] A Phase Ia clinical trial (NCT02908451) evaluated its safety and preliminary efficacy in patients with chemo-refractory gastric, colorectal, pancreatic, or biliary cancers.[1][2] The study showed a manageable safety profile and modest clinical activity in a heavily pretreated patient population.[3] This guide summarizes the findings from this trial and places them in the context of existing therapeutic options for these difficult-to-treat cancers.
Data Presentation: AbGn-107 Phase Ia Trial Efficacy and Safety
The following tables summarize the quantitative data from the multicenter Phase Ia study of AbGn-107.[1][3]
Table 1: Efficacy of AbGn-107 in Advanced Gastrointestinal Cancers
| Efficacy Endpoint | Result | Patient Population |
| Objective Response Rate (ORR) | Partial Response in 1 subject | 39 patients enrolled in dose-escalation phase |
| Best Response | Stable Disease in 18 subjects (46.2%) | 39 patients enrolled in dose-escalation phase |
| Disease Control > 6 months | 6 subjects (13.0%) | 46 patients (39 in dose-escalation + 7 in expansion) |
| Durable Disease Control > 180 days | 4 patients (all pancreatic cancer) | 35 patients enrolled at the time of this specific report |
Table 2: Most Common Grade 3 or Higher Treatment-Emergent Adverse Events (TEAEs) with AbGn-107
| Adverse Event | Frequency |
| Infections | Most common |
| Cytopenias | Most common |
| Hyponatremia | Most common |
| Fatigue | Most common (29% all grades) |
| Abdominal Pain | Most common |
| Diarrhea | Most common (14% all grades) |
| Neutropenia | 5 patients (Grade 3 or 4) |
| Febrile Neutropenia | 1 episode |
| CK Elevation | 1 patient (Grade 4) |
| Arthralgias | 1 patient (Grade 3) |
Comparison with Standard of Care in Chemo-refractory Gastrointestinal Cancers
Direct comparative data for AbGn-107 against standard of care is not available. The following table provides an overview of some established second- and third-line therapies for advanced GI cancers for contextual comparison. Efficacy can vary significantly based on patient population, specific cancer type, and prior treatments.
Table 3: Overview of Selected Standard-of-Care Options for Chemo-refractory GI Cancers
| Cancer Type | Treatment Option | Reported Efficacy (examples) |
| Gastric Cancer | Trifluridine/tipiracil | Median OS: 5.7 months vs 3.6 months for placebo[4] |
| Nivolumab | Median OS: 5.26 months vs 4.14 months for placebo[5] | |
| Colorectal Cancer | Regorafenib | Median OS: 6.4 months vs 5.0 months for placebo[6] |
| TAS-102 (trifluridine/tipiracil) | Indicated for previously treated mCRC[6] | |
| Cetuximab (for KRAS wild-type) | Response Rate (in combination with irinotecan): 22.9% vs 10.8% for cetuximab alone[7] | |
| Pancreatic Cancer | FOLFIRINOX (after gemcitabine-based therapy) | Considered a standard option[8][9] |
| Gemcitabine + nab-paclitaxel (after FOLFIRINOX) | Median OS: 8.5 months (first-line)[10] | |
| Nanoliposomal irinotecan (B1672180) + 5-FU/LV | Median OS: 6.1 months vs 4.2 months for 5-FU/LV alone[10] | |
| Biliary Tract Cancer | FOLFOX | Median OS: 6.2 months vs 5.3 months with supportive care[11] |
| Gemcitabine + cisplatin | Median OS: 11.7 months (first-line)[11] |
Experimental Protocols
AbGn-107 Phase Ia Clinical Trial (NCT02908451) Methodology [1][2]
-
Study Design: A multicenter, open-label, Phase Ia dose-escalation study with a standard 3+3 design, followed by a cohort expansion phase.
-
Patient Population: Patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer with an ECOG performance status of 0-1. Positive AG-7 expression was not required for the dose-escalation phase.
-
Treatment Regimen: AbGn-107 was administered intravenously. Dosing was evaluated at intervals of every 4 weeks (0.1-1.2 mg/kg) and every 2 weeks (0.8-1.0 mg/kg). The selected dose for the expansion cohort was 1.0 mg/kg every 2 weeks.
-
Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of AbGn-107.
-
Secondary Objectives: To evaluate the pharmacokinetic profile, immunogenicity, and preliminary anti-tumor activity (Objective Response Rate per RECIST 1.1).
-
Assessments: Tumor assessments were performed every 8 weeks. Safety was monitored throughout the study, with dose-limiting toxicities (DLTs) assessed during the first 4 weeks of treatment.
Mandatory Visualization
Mechanism of Action of AbGn-107
Caption: Mechanism of action of the antibody-drug conjugate AbGn-107.
AbGn-107 Phase Ia Clinical Trial Workflow
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemorefractory Gastric Cancer: The Evolving Terrain of Third-Line Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastric Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. gicancer.or.kr [gicancer.or.kr]
- 8. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 9. What options are available for refractory pancreatic cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced pancreatic cancer: The standard of care and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunotherapy in Biliary Tract Cancers: Current Standard-of-Care and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Agh-107
The proper disposal of any chemical agent is paramount to ensuring laboratory safety and environmental protection. For a compound designated Agh-107, for which public, substance-specific disposal protocols are not available, a risk-based approach grounded in established hazardous waste management principles must be employed. This guide provides a procedural framework for the safe handling and disposal of this compound, treating it as a potentially hazardous substance of unknown characteristics.
All chemical waste, including that of this compound, should be treated as hazardous unless confirmed otherwise by a qualified safety officer.[1] Under no circumstances should unknown or hazardous chemical waste be disposed of down the drain or in regular trash.[1][2] Evaporation is not a permissible method of disposal.[1]
Step 1: Hazard Characterization and Waste Identification
Before beginning any work with this compound, a thorough risk assessment must be conducted. If a Safety Data Sheet (SDS) is not available, the compound must be treated as hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics.[3][4]
Key Hazardous Characteristics:
-
Ignitability: Pertains to liquids with a flash point below 140°F, solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[3]
-
Corrosivity: Applies to aqueous solutions with a pH of 2 or lower, or 12.5 or higher.[3]
-
Reactivity: Includes materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[3]
-
Toxicity: Refers to substances that are harmful or fatal when ingested or absorbed.
Step 2: Proper Waste Containment and Labeling
Proper containment is critical to prevent leaks and reactions.
-
Container Compatibility: Always use a container made of a material compatible with this compound.[1][5] The original container is often the best choice for storing waste.[1] Ensure the container and its screw cap are in new or excellent condition, with no signs of deterioration.[5]
-
Container Filling: Do not overfill waste containers. A minimum of one inch of headroom should be left to accommodate expansion.[5]
-
Labeling: Every waste container must be clearly labeled.[4] The label should include:
-
The words "Hazardous Waste."[4]
-
The full chemical name(s) of the contents (e.g., "this compound Waste Solution in Methanol"). Avoid abbreviations or formulas.[4]
-
The start date of waste accumulation.[4]
-
The principal investigator's name and contact information.[4]
-
Applicable hazard warnings (e.g., Flammable, Corrosive).[4]
-
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]
-
Segregation: Incompatible chemicals must be stored separately to prevent violent reactions.[4][5] Key segregation principles include:
-
Storage Conditions: Waste containers must be kept securely capped except when adding or removing waste.[1][5] The SAA should be inspected weekly for any signs of leakage.[5]
| Parameter | Guideline | Regulatory Citation |
| pH for Drain Disposal | Not Permitted for Hazardous Waste | EPA, Local Regulations |
| pH for Corrosivity | ≤ 2 or ≥ 12.5 | [3] |
| Maximum SAA Volume | 55 gallons (total hazardous waste) | [3] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Container Headroom | Minimum 1 inch | [5] |
| Storage Duration in SAA | Up to 1 year (if partially filled) | [3][5] |
| Removal After Full | Within 3 calendar days | [3][5] |
Step 4: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[3] Do not attempt to transport or dispose of the waste yourself. EH&S personnel are trained to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[3]
Hypothetical Experimental Protocol: Neutralization of Acidic this compound Waste
This protocol assumes that this compound is an acidic compound and that institutional policy allows for the neutralization of corrosive waste prior to EH&S pickup. Always consult with your EH&S department before neutralizing any waste.
Objective: To adjust the pH of an acidic this compound waste solution to a neutral range (pH 6-8) to reduce its corrosive hazard.
Materials:
-
Acidic this compound waste solution.
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).
-
Calibrated pH meter or pH strips.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
-
Stir bar and stir plate.
-
Waste container labeled for neutralized this compound.
Procedure:
-
Perform all work inside a certified chemical fume hood.
-
Place the container of acidic this compound waste on a stir plate and add a magnetic stir bar.
-
Begin gentle stirring of the solution.
-
Slowly add small amounts of the neutralizing agent (e.g., sodium bicarbonate). Be cautious, as the reaction may generate gas and/or heat.
-
After each addition, allow the solution to mix thoroughly.
-
Periodically measure the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the neutralizing agent incrementally until the pH is within the target range of 6-8.
-
Once neutralized, cap the waste container securely.
-
Update the hazardous waste label to reflect the new composition (e.g., "Neutralized this compound Waste Solution").
-
Store the container in the SAA and arrange for EH&S pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Standard Operating Procedure: Handling and Disposal of Compound Agh-107
Disclaimer: The following guidelines are based on general best practices for handling potent, novel chemical compounds in a laboratory setting. As no specific public data exists for "Agh-107," these recommendations should be adapted and supplemented with a thorough risk assessment based on any available internal data for the compound.
This document provides essential safety and logistical information for the handling and disposal of Compound this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling Compound this compound. The required level of PPE will vary depending on the specific procedures being performed and the physical form of the compound.
Table 1: Recommended Personal Protective Equipment for Handling Compound this compound
| Scenario | Required PPE | Recommended PPE (in addition to required) |
| Handling Solids (e.g., weighing, preparing solutions) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator (PAPR) for highly potent or dusty materials) |
| Handling Liquid Formulations | - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles | - Face shield- Chemical-resistant apron or gown- Respiratory protection if aerosols may be generated |
| High-Concentration or Large-Scale Operations | - Nitrile gloves (double-gloving recommended)- Chemical-resistant gown or coveralls- Chemical splash goggles and face shield- Respiratory protection (PAPR recommended) | - Chemical-resistant boots or shoe covers |
| Emergency Spill or Release | - Level B or A chemical protective suit (depending on hazard assessment)- Self-contained breathing apparatus (SCBA) | - Chemical-resistant gloves and boots |
Experimental Protocol: Safe Handling and Weighing of Solid Compound this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of a potent, solid compound like this compound.
Materials:
-
Compound this compound (solid form)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent
-
Volumetric flask
-
Required PPE (as per Table 1)
-
Chemical fume hood or other ventilated enclosure
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment (balance, glassware, etc.) inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of Compound this compound to the weighing paper using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Rinse the weighing paper and spatula with a small amount of the solvent, transferring the rinse into the flask to ensure all compound is collected.
-
Add solvent to the flask, ensuring it is below the calibration mark.
-
Cap and gently swirl the flask to dissolve the compound completely.
-
Once dissolved, add solvent to the calibration mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
-
Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.
-
Decontaminate all surfaces and equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Diagrams and Workflows
Diagram 1: Logical Workflow for Handling Compound this compound
Caption: Workflow for the safe handling of Compound this compound.
Disposal Plan
All waste generated from handling Compound this compound must be treated as hazardous.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Never dispose of Compound this compound or its contaminated materials down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
